(4-(But-3-yn-1-yloxy)phenyl)methanamine
Description
Properties
IUPAC Name |
(4-but-3-ynoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLWHYUXMZCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heterobifunctional alkyne amine linkers for medicinal chemistry
An In-Depth Technical Guide to
Executive Summary
In the high-stakes landscape of modern drug discovery—particularly within Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive spacer; it is a critical determinant of pharmacological efficacy. Heterobifunctional alkyne-amine linkers represent a premier class of chemical tools that enable modular "mix-and-match" library synthesis .
By possessing two orthogonal reactive handles—a primary amine (for amide coupling or reductive amination) and a terminal alkyne (for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)—these linkers allow researchers to independently optimize the two ends of a bifunctional molecule. This guide details the structural logic, synthetic protocols, and experimental caveats required to deploy these linkers effectively.
Part 1: Structural Logic & Design Principles
The Orthogonality Advantage
The core value of the alkyne-amine linker lies in its chemoselectivity .
-
The Amine Terminus: Reacts with activated esters (NHS, pentafluorophenyl) or carboxylic acids (via HATU/EDC) to form stable amide bonds. This is typically the "first step" conjugation.
-
The Alkyne Terminus: Inert to standard amide coupling conditions, protecting groups, and most physiological buffers. It remains dormant until activated by a Cu(I) catalyst for reaction with an azide.
Linker Composition: The Solubility-Permeability Trade-off
Selecting the chain composition between the amine and alkyne is the single most important design decision.
| Linker Class | Composition | Physicochemical Impact | Primary Application |
| PEG (Polyethylene Glycol) | -(CH2CH2O)n- | High Solubility: Increases polarity; reduces aggregation. Flexible: High entropic cost upon binding. | ADCs, surface conjugation, improving solubility of lipophilic warheads. |
| Alkyl Chains | -(CH2)n- | High Permeability: Increases lipophilicity (logP). Metabolically Stable: Resistant to glycosidases/proteases. | PROTACs requiring cell membrane penetration; intracellular targets. |
| Rigid / Semi-Rigid | Piperazine / Cyclohexyl | Conformational Constraint: Pre-organizes the molecule, reducing entropic penalty. | Optimizing ternary complex geometry in PROTACs (E3-Linker-POI). |
Part 2: Strategic Applications in Drug Discovery
Modular PROTAC Assembly
The "Click-Ready" library approach is the standard for optimizing PROTACs. Instead of synthesizing a linear molecule from scratch for every variation, researchers synthesize:
-
A "Universal" E3 Ligase Anchor: (e.g., Thalidomide attached to an alkyne-amine linker).
-
A Library of POI Ligands: Modified with azides.
-
Assembly: Rapid parallel synthesis via CuAAC to generate dozens of PROTAC candidates in 96-well plates.
Visualization of the Modular Assembly Workflow
The following diagram illustrates the convergent synthesis strategy using an alkyne-amine linker.
Figure 1: Convergent synthesis of PROTAC libraries using heterobifunctional alkyne-amine linkers. This modularity allows for rapid screening of linker lengths and POI ligands.
Part 3: Experimental Protocols
Protocol A: Amide Coupling (Linker Attachment)
Objective: Attach the amine end of the linker to a carboxylic acid-containing ligand (e.g., Cereblon ligand). Criticality: Ensure the alkyne remains intact and the amine is fully consumed to prevent double-conjugation side products.
Reagents:
-
Ligand-COOH (1.0 equiv)
-
Alkyne-Amine Linker (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Expert Insight: Do not let the activated ester sit for >20 mins before adding the amine, as it can hydrolyze or racemize.
-
-
Coupling: Add the Alkyne-Amine linker (dissolved in minimal DMF) dropwise to the activated mixture.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + M_linker - H2O).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography. The alkyne handle is stable on silica.
Protocol B: CuAAC "Click" Reaction
Objective: Connect the Alkyne-functionalized intermediate to an Azide-tagged partner. Criticality: Cu(I) is unstable and toxic. We use a Ligand-Assisted protocol (THPTA or TBTA) to stabilize Cu(I), prevent oxidation, and accelerate the reaction.
Reagents:
-
Alkyne-Intermediate (1.0 equiv)
-
Azide-Partner (1.0 equiv)
-
Catalyst Premix: CuSO4 (0.1 equiv) + THPTA (0.5 equiv). Ratio 1:5 is critical.
-
Reductant: Sodium Ascorbate (0.5 equiv).
-
Solvent: DMSO/Water or tBuOH/Water (1:1).
Step-by-Step:
-
Ligand Complexation: In a separate vial, mix CuSO4 and THPTA in water. The solution should turn from pale blue to colorless/light blue. This protects the biomolecule from Cu-induced oxidation.[1]
-
Assembly: Dissolve Alkyne and Azide in the reaction solvent.
-
Initiation: Add the Cu-THPTA complex to the reaction.[2] Then, add Sodium Ascorbate (freshly prepared in water).
-
Expert Insight: Add Ascorbate last . It reduces Cu(II) to the active Cu(I) species in situ.
-
-
Incubation: Flush the headspace with N2 or Ar (Oxygen kills the catalytic cycle). Stir at RT for 1–12 hours.
-
Scavenging: If working with proteins, use EDTA or commercially available Cu-scavenging resin to remove metal residues before biological testing.
Visualization of CuAAC Mechanism & Control
The following diagram details the catalytic cycle and the role of the THPTA ligand.
Figure 2: The Ligand-Assisted CuAAC workflow. The THPTA ligand is essential for maintaining the Copper in the active +1 oxidation state and preventing disproportionation.
Part 4: Troubleshooting & Stability
Stability in Biological Systems
-
Metabolic Stability: The triazole ring formed by the click reaction is extremely stable against metabolic degradation (proteases, esterases, oxidation), making it a bioisostere for amide bonds.
-
Chemical Stability: Alkyne-amine linkers are stable in solid phase synthesis (SPPS) but can be sensitive to strong acids (TFA > 50%) if electron-rich protecting groups are present.
Common Pitfalls
| Problem | Root Cause | Solution |
| Precipitation during Click | Reactants are hydrophobic; water content is too high. | Increase DMSO/tBuOH ratio. Use THPTA (water-soluble) instead of TBTA. |
| Reaction Stalls | Oxidation of Cu(I) to Cu(II) by atmospheric oxygen. | Degas solvents with Argon. Add more Ascorbate (not more Copper). |
| Blue Solution | Presence of Cu(II) (inactive). | Indicates insufficient reductant or high oxygen. Add Ascorbate immediately. |
| Protein Degradation | ROS generation by free Copper. | Must use THPTA/BTTAA ligand (1:5 ratio) to sequester Cu and prevent ROS generation. |
References
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link][3]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers. Organic & Biomolecular Chemistry. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Alkyne- and 1,6-elimination-succinimidyl carbonate-terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. Drug Discoveries & Therapeutics. [Link][4]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Technical Guide. [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Alkyne-Functionalized Benzylamines: A Technical Guide
Executive Summary
Alkyne-functionalized benzylamines represent a critical scaffold in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and chemoproteomics. They serve as high-value "warheads" for bioorthogonal ligation (CuAAC/SPAAC). However, their utility is frequently compromised by a deceptive solubility profile: while the amine motif suggests aqueous solubility, the planar, hydrophobic alkyne-benzyl core often induces aggregation and "crash-out" events in neutral biological buffers.
This guide moves beyond basic physical constants to provide a structural analysis of solubility behaviors, a validated profiling protocol, and strategic remediation techniques for handling these scaffolds in high-throughput environments.
Physicochemical Fundamentals: The "Push-Pull" Solubility Conflict
To master the handling of these compounds, one must understand the competing forces at play. Alkyne-functionalized benzylamines exhibit a "Push-Pull" solubility mechanism driven by pH-dependent ionization and lipophilic stacking.
The Structural Conflict
-
The "Pull" (Solubilizing): The primary or secondary amine function (
). At physiological pH (7.4), this group is predominantly protonated ( ), providing an ionic dipole that interacts favorably with water. -
The "Push" (Aggregating): The benzene ring fused with an alkyne (ethynyl or propargyl group) creates a planar,
-electron-rich surface. This encourages strong stacking interactions (crystal lattice energy), often referred to as "brick dust" character.
Comparative Physicochemical Data
The following table illustrates how the alkyne modification alters the solubility landscape compared to the parent benzylamine.
| Compound Class | Structure Type | cLogP (Est.) | pKa (Amine) | Aqueous Solubility (pH 7.4) | Solubility Risk Factor |
| Benzylamine | Parent | 1.09 | ~9.3 | High (Miscible) | Low |
| 4-Ethynylbenzylamine | Para-substituted | 1.8 - 2.1 | ~9.1 | Moderate (< 1 mg/mL) | Medium (Aggregation prone) |
| N-Propargylbenzylamine | N-alkylated | 1.6 - 1.9 | ~8.8 | Low-Moderate | High (Lower pKa reduces ionization) |
| Di-alkyne derivatives | Bis-functionalized | > 2.5 | ~8.5 | Very Low (< 0.1 mg/mL) | Critical (Requires cosolvents) |
Scientist's Note: The drop in pKa for N-propargyl derivatives is critical. The electron-withdrawing nature of the alkyne reduces the basicity of the amine, meaning a higher percentage of the molecule remains neutral (insoluble) at pH 7.4 compared to the parent benzylamine.
Validated Protocol: Thermodynamic Solubility Profiling
Do not rely on kinetic solubility (DMSO dilution) for these scaffolds. The presence of the alkyne tail often leads to supersaturation in kinetic assays, giving false positives that precipitate later during storage. Thermodynamic solubility (Shake-Flask method) is the mandatory standard for this class.
The "Gold Standard" Workflow
The following protocol ensures equilibrium is reached, accounting for the crystal lattice energy of the alkyne-benzyl core.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4
-
0.1 M HCl (for acidic profiling)
-
HPLC Grade Acetonitrile (ACN)
Step-by-Step Methodology:
-
Saturation: Weigh 2.0 mg of solid compound into a 1.5 mL glass HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (PBS or Water).
-
Equilibration: Cap tightly. Shake at 900 RPM for 24 hours at 25°C. Note: 24h is required to overcome the metastable polymorphs common in alkyne crystals.
-
Phase Separation: Centrifuge at 14,000 RPM for 10 minutes to pellet undissolved solids.
-
Filtration (Critical): Filter the supernatant through a 0.22 µm PVDF membrane. Do not use Nylon, as alkynes can exhibit non-specific binding to Nylon membranes.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Visualization: Solubility Profiling Logic
The following diagram outlines the decision logic for profiling these specific substrates.
Figure 1: Thermodynamic solubility workflow specifically optimized for alkyne-functionalized amines, highlighting the critical filtration step to avoid membrane adsorption.
Strategic Derivatization & Optimization
When solubility fails (< 50 µg/mL), chemical modification is superior to formulation fixes (like adding excessive DMSO).
Salt Selection (The Protonation Fix)
Free bases of alkyne-benzylamines are often oils or waxy solids with poor dissolution rates. Converting them to salts disrupts the
-
Hydrochloride (HCl): The default choice. Increases solubility by >100x in water.
-
Tosylate/Mesylate: Use these if the HCl salt is hygroscopic. The bulky counter-ion can sometimes improve crystallinity, making handling easier.
The "In-Situ" Click Chemistry Protocol
For bioconjugation (Click Chemistry), the solubility of the reactant is often the bottleneck.
-
Problem: Adding a DMSO stock of the alkyne to an aqueous protein buffer causes immediate precipitation (The "Crash").
-
Solution: Pre-complex the alkyne with a solubilizing ligand before addition.
-
Protocol: Mix the Alkyne-Benzylamine (1 eq) with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (1.5 eq) in DMSO/Water (1:1) before adding to the reaction mixture. The ligand acts as a phase transfer chaperone.
-
pH-Dependent Solubility Mechanism
Understanding the pH window is vital. These molecules act as "pH switches."
Figure 2: The pH-solubility relationship. Researchers must maintain pH < 7.0 during stock preparation to ensure stability before final dilution.
References
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
Cyprotex. (2023). Thermodynamic Solubility Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
A Technical Guide to Novel Click Chemistry Reagents with Aromatic Spacers: Enhancing Molecular Architecture and Function
Foreword: Beyond the Click – The Architectural Imperative of the Spacer
The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has undeniably revolutionized the landscape of chemical biology, drug discovery, and materials science. Its modularity, high efficiency, and bioorthogonality have provided researchers with an unparalleled toolkit for molecular assembly. However, as we move beyond simple ligation and delve into the construction of increasingly complex and functional molecular architectures, the once-overlooked spacer moiety has emerged as a critical design element. This guide focuses on a particularly intriguing class of these connectors: aromatic spacers.
This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, causal understanding of why and how aromatic spacers are employed in novel click chemistry reagents. We will explore their design rationale, synthesis, and diverse applications, moving from fundamental principles to practical, field-proven protocols. Every claim is substantiated with authoritative references, and every protocol is designed to be a self-validating system for the discerning researcher.
The Rationale for Aromatic Spacers in Click Chemistry Reagents
While simple aliphatic linkers, such as polyethylene glycol (PEG), offer flexibility and hydrophilicity, aromatic spacers introduce a distinct set of properties that can be leveraged for sophisticated molecular engineering. The decision to incorporate an aromatic spacer is not merely a matter of connecting two points; it is a strategic choice to imbue the final conjugate with specific, pre-determined characteristics.
Imparting Rigidity and Conformational Control
Unlike the free rotation of single bonds in aliphatic chains, the planar and rigid nature of aromatic rings restricts the conformational freedom of the resulting conjugate. This rigidity can be instrumental in:
-
Orienting Functional Moieties: In applications such as the development of proteolysis-targeting chimeras (PROTACs), the precise spatial orientation of a target-binding element and an E3 ligase-recruiting element is paramount for inducing a productive ternary complex. An aromatic spacer can act as a rigid scaffold, holding these moieties at an optimal distance and orientation for efficient ubiquitination and subsequent degradation of the target protein.
-
Controlling Self-Assembly: In materials science, the defined geometry of aromatic spacers can direct the self-assembly of nanoparticles and polymers into well-ordered structures. This has profound implications for the development of novel biomaterials and drug delivery systems.
Modulating Physicochemical Properties
The introduction of an aromatic core can significantly alter the physicochemical properties of a click chemistry reagent and its resulting conjugate:
-
Hydrophobicity and Solubility: Aromatic spacers are inherently more hydrophobic than their aliphatic counterparts. This property can be exploited to enhance interactions with hydrophobic pockets in proteins or to facilitate the encapsulation of hydrophobic drugs in nanocarriers. However, it is a double-edged sword, as excessive hydrophobicity can lead to aggregation and reduced aqueous solubility. Judicious design, often involving the incorporation of solubilizing groups on the aromatic ring, is therefore crucial.
-
Electronic Properties and π-π Stacking: The delocalized π-electron systems of aromatic rings can engage in non-covalent π-π stacking interactions. These interactions can play a significant role in stabilizing protein-ligand complexes, influencing the morphology of self-assembled materials, and even modulating the photophysical properties of fluorescently labeled conjugates.
Enhancing Stability and Encapsulation
Recent studies have demonstrated that polymersomes constructed with aromatic linkers exhibit superior stability and higher encapsulation efficiency for both hydrophobic and hydrophilic molecules compared to those with aliphatic linkers. This is attributed to the increased rigidity and favorable intermolecular interactions imparted by the aromatic moieties within the self-assembled structure.
Synthesis of Click Chemistry Reagents with Aromatic Spacers
The synthesis of these specialized reagents typically involves the preparation of a bifunctional aromatic core bearing either two azide groups, two alkyne groups, or one of each. The choice of synthetic route depends on the desired substitution pattern on the aromatic ring and the nature of any additional functional groups.
Synthesis of Aromatic Diazides
A common and efficient method for the synthesis of aromatic diazides is the diazotization of the corresponding aromatic diamine, followed by reaction with sodium azide.
Experimental Protocol: Synthesis of 1,4-Diazidobenzene
-
Dissolution of Diamine: In a 100 mL round-bottom flask, dissolve 1.0 g of 1,4-phenylenediamine in a mixture of 20 mL of deionized water and 5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of 1.5 g of sodium nitrite in 5 mL of deionized water dropwise to the diamine solution. Continue stirring for 30 minutes at 0-5 °C. The formation of the bis(diazonium) salt is indicated by a color change.
-
Azide Formation: In a separate 250 mL flask, dissolve 3.0 g of sodium azide in 30 mL of deionized water and cool to 0-5 °C.
-
Reaction: Slowly add the cold bis(diazonium) salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, the 1,4-diazidobenzene can be further purified by recrystallization from ethanol.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heating the solid material and handle it with non-metal spatulas.
Synthesis of Aromatic Dialkynes
Aromatic dialkynes are commonly synthesized via Sonogashira cross-coupling of a dihalogenated aromatic compound with a terminal alkyne.
Experimental Protocol: Synthesis of 1,4-Diethynylbenzene
-
Reaction Setup: To a 100 mL Schlenk flask, add 1.0 g of 1,4-diiodobenzene, 20 mg of dichlorobis(triphenylphosphine)palladium(II), and 10 mg of copper(I) iodide. The flask is then evacuated and backfilled with argon three times.
-
Solvent and Reagents: Add 30 mL of degassed triethylamine and 1.5 mL of trimethylsilylacetylene via syringe.
-
Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Deprotection and Workup: Upon completion, cool the reaction to room temperature and add 10 mL of a 2 M solution of potassium hydroxide in methanol. Stir for 2 hours to remove the trimethylsilyl protecting groups.
-
Extraction: Dilute the mixture with 50 mL of diethyl ether and wash with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-diethynylbenzene as a white solid.
Applications in Drug Discovery and Bioconjugation
The unique properties of aromatic spacers make them highly valuable in the design of sophisticated therapeutics and bioconjugates.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. Aromatic spacers can be incorporated into ADC linkers to:
-
Enhance Stability: The rigid nature of the aromatic ring can sterically shield the linkage from enzymatic cleavage, leading to improved plasma stability.
-
Modulate Hydrophobicity: The hydrophobicity of the linker can influence the aggregation propensity of the ADC. Aromatic spacers can be functionalized with polar groups to balance hydrophobicity and maintain solubility.
Proteolysis-Targeting Chimeras (PROTACs)
As previously mentioned, the linker in a PROTAC is not merely a passive connector. The rigidity of an aromatic spacer can pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex, thereby enhancing the efficiency of target protein degradation.
Targeted Drug Delivery
Click chemistry reagents with aromatic spacers are being explored for the construction of targeted drug delivery systems. For instance, an aromatic dialkyne can serve as a core to which targeting ligands (e.g., peptides or aptamers) and drug molecules are "clicked" via azide-functionalized linkers. The aromatic core can also contribute to the encapsulation of hydrophobic drugs through π-π stacking interactions.
Data Presentation and Characterization
The successful synthesis and application of these reagents necessitate rigorous characterization.
Table 1: Comparison of Physicochemical Properties of Aliphatic vs. Aromatic Spacers
| Property | Aliphatic Spacer (e.g., PEG) | Aromatic Spacer (e.g., Phenyl) | Implication for Bioconjugates |
| Conformational Flexibility | High | Low | Aromatic spacers provide better control over the spatial orientation of conjugated moieties. |
| Hydrophobicity | Low | High | Aromatic spacers can enhance binding to hydrophobic pockets but may decrease aqueous solubility. |
| π-π Stacking Potential | None | High | Can contribute to binding affinity and self-assembly. |
| Susceptibility to Enzymatic Cleavage | Variable | Generally low | Aromatic spacers can enhance the in vivo stability of bioconjugates. |
Characterization of Final Conjugates
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are indispensable for confirming the molecular weight of the final conjugate and assessing the efficiency of the click reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized reagents and to characterize the final conjugates, particularly for smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase and size-exclusion HPLC are used to assess the purity of the reagents and the final conjugates.
Visualization of Concepts and Workflows
Visualizing the underlying principles and experimental workflows is crucial for a comprehensive understanding.
Diagram 1: The Role of an Aromatic Spacer in a PROTAC
Caption: A rigid aromatic spacer in a PROTAC maintains the optimal orientation of the binders.
Diagram 2: General Workflow for Bioconjugation using an Aromatic Spacer
Caption: A streamlined workflow for bioconjugation with aromatic spacer reagents.
Conclusion and Future Perspectives
The incorporation of aromatic spacers into click chemistry reagents represents a significant step towards the rational design of complex molecular architectures with tailored properties. As our understanding of the intricate relationship between molecular structure and function deepens, we can expect to see the development of even more sophisticated aromatic spacers. Future innovations may include:
-
"Smart" Aromatic Spacers: Spacers that can respond to specific environmental stimuli (e.g., pH, redox potential) to alter their conformation or release a payload.
-
Multifunctional Aromatic Cores: Aromatic rings functionalized with multiple, distinct click handles to allow for the orthogonal assembly of several different molecular entities.
-
Computationally Designed Spacers: The use of molecular modeling to predict the optimal aromatic spacer for a given application, thereby reducing the need for extensive empirical screening.
The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the exciting possibilities offered by this novel class of click chemistry reagents.
References
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- BroadPharm. (2021, September 29).
- Kondengadan, S. M., Bansal, S., Yang, C., Liu, D., Fultz, Z., & Wang, B. (2023). Click chemistry and drug delivery: A bird's-eye view. Acta Pharmaceutica Sinica B, 13(5), 1990-2015.
- ADC Review. (2019, April 2).
- Royal Society of Chemistry. (2023, December 29). Click chemistry in the development of PROTACs. RSC Chemical Biology.
- Sigma-Aldrich. Click Chemistry Reagents Overview.
- BenchChem. (2025).
- PurePEG.
- Interchim. (2023, April 15).
- ResearchGate. (2025, August 9). Review on Click chemistry.
- International Journal of Pharmaceutical Sciences. (2024, October 19). An Insight Into Click Chemistry.
- Interchim. Click Chemistry (Azide / alkyne reaction).
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- BroadPharm. (2021, September 29).
- TCI AMERICA. Topics (Click Chemistry).
- Nwe, K., & Brechbiel, M. W. (2009). Growing applications of “click chemistry” for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289-302.
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & biology, 21(9), 1075-1101.
- Lallana, E., Riguera, R., & Fernández-Megía, E. (2011). Click chemistry for tailored nanoparticle surface modification and targeted delivery. Chemical Society Reviews, 40(7), 3467-3482.
- ResearchGate. (2025, August 9). Click Chemistry for Drug Delivery Nanosystems.
- BroadPharm. Click Chemistry Protocols.
- The Pharma Innovation. (2018, August 28).
- ChemRxiv. (2022). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes.
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Zeglis, B. M., Sevak, K. K., & Reiner, T. (2013). The growing impact of bioorthogonal click chemistry on the development of radiopharmaceuticals. Journal of Nuclear Medicine, 54(4), 505-508.
- Interchim.
- ChemRxiv. (2022). Investigating the influence of aromatic moieties on the formulation of hydrophobic natural products and drugs in poly(2-oxazoline) based amphiphiles.
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
- Sigma-Aldrich.
- BenchChem. (2025).
- Creative Biolabs. (2024, November 7).
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & biology, 17(5), 504-508.
- International Journal of Pharmaceutical Sciences. (2025, October 7). Maitri Patel, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 10, 612-626.
- BOC Sciences.
- ResearchGate. (2025, August 6). The effect of the spacer rigidity on the aggregation behavior of two ester-containing Gemini surfactants.
- Sigma-Aldrich. Click Chemistry Reagents Overview.
- MDPI. (2023, August 1).
- ResearchGate. (2025, August 9). Effect of the Nature of the Spacer on the Aggregation Properties of Gemini Surfactants in an Aqueous Solution | Request PDF.
- Willems, L. I., Li, N., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2011).
- GeneLink. Click Chemistry Introduction.
- PubMed.
- Brown, T., & Brown, D. G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122-7154.
- ChemTalk. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis.
- Dey, P., Satapathi, S., & Hazra, A. (2022). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry, 13(1), 107-117.
(4-(But-3-yn-1-yloxy)phenyl)methanamine molecular weight and formula
Chemical Probe Architecture: (4-(But-3-yn-1-yloxy)phenyl)methanamine A Technical Guide to Synthesis, Properties, and Bioconjugation Applications
Executive Summary & Physicochemical Profile
This compound is a specialized heterobifunctional linker designed for chemoselective bioconjugation. Unlike standard polyethylene glycol (PEG) linkers, this molecule incorporates a rigid phenyl ether scaffold, providing structural definition while minimizing the entropic penalty of binding.
Its architecture features two distinct reactive handles:[1][2][3]
-
Primary Amine (Benzylamine): A high-nucleophilicity handle for conjugation to carboxylic acids (via EDC/NHS) or isothiocyanates.
-
Terminal Alkyne (But-3-yn-1-yl): A bioorthogonal handle optimized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often preferred over propargyl ethers due to the additional methylene spacer which reduces steric occlusion near the aromatic ring.
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₃NO | Free Base |
| Molecular Weight | 175.23 g/mol | Free Base |
| Exact Mass | 175.0997 | Monoisotopic |
| Salt Form MW | ~211.69 g/mol | Calculated for HCl salt (Common storage form) |
| CLogP | ~1.8 - 2.1 | Predicted (Moderately Lipophilic) |
| H-Bond Donors | 1 | (Primary Amine) |
| H-Bond Acceptors | 2 | (Amine + Ether Oxygen) |
| SMILES | C#CCCOc1ccc(CN)cc1 |
Structural Analysis & Reactivity
The molecule is engineered to bridge the gap between biological macromolecules and small molecule probes.
-
The Phenyl Spacer: The 1,4-disubstitution pattern (para) ensures maximum linear distance between the conjugation handle and the click handle. This rigidity prevents the "folding back" phenomenon often seen in long alkyl chains, ensuring the alkyne remains solvent-exposed for the click reaction.
-
The Butynyl Ether: The choice of a butynyl group (4 carbons) over a propargyl group (3 carbons) is deliberate. The extra methylene spacer (-CH2-) isolates the alkyne from the electron-donating effects of the phenoxy oxygen. This subtle electronic decoupling can stabilize the transition state during CuAAC reactions and reduce side reactions associated with activated propargyl ethers.
Reactivity Diagram
Figure 1: Orthogonal reactivity profile. The amine functions as the anchor point, while the alkyne serves as the latent handle for secondary functionalization.
Synthetic Pathway (High-Purity Route)
While reductive amination of aldehydes is common, it often yields secondary amine byproducts.[4] For high-purity applications (drug development), the Nitrile Reduction Route is superior as it guarantees a primary amine product.
Step 1: Williamson Ether Synthesis
-
Reagents: 4-Hydroxybenzonitrile, 4-Bromo-1-butyne, K₂CO₃.
-
Solvent: DMF or Acetonitrile.
-
Mechanism: SN2 nucleophilic attack of the phenoxide ion on the alkyl bromide.
-
Key Consideration: Use 4-bromo-1-butyne (not iodo) to minimize elimination side products.
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Solvent: Anhydrous THF.
-
Quench: Fieser workup or Glauber’s salt to prevent aluminum emulsions.
-
Product Isolation: Conversion to HCl salt immediately after isolation prevents oxidation and carbamate formation from atmospheric CO₂.
Figure 2: Two-step synthetic pathway yielding the primary amine with high chemoselectivity.
Application Protocol: "Clickable" Protein Conjugation
This protocol describes converting a standard antibody into a "Click-Ready" scaffold using this linker.
Reagents Required:
-
This compound (as HCl salt).
-
Target Protein (e.g., IgG Antibody).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Conjugation Buffer: PBS, pH 7.2 (Amine-free).
Workflow:
-
Carboxylate Activation:
-
Dissolve the protein in Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0).
-
Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).
-
Incubate for 15 minutes at Room Temperature (RT).
-
Note: This creates a semi-stable amine-reactive NHS-ester on the protein's surface carboxyls (Asp/Glu/C-term).
-
-
Linker Coupling:
-
Quench the activation by adding 2-mercaptoethanol (optional, to scavenge excess EDC) or proceed rapidly to buffer exchange (desalting column) into PBS pH 7.4.
-
Immediately add This compound (50-fold molar excess over protein).
-
Critical: Adjust pH to 7.5–8.0 to ensure the linker's amine is deprotonated and nucleophilic.
-
Incubate for 2 hours at RT.
-
-
Purification:
-
Remove excess linker via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Validation: The protein now carries surface-exposed alkyne handles.
-
-
The "Click" Reaction (Proof of Concept):
-
React the Alkyne-Protein with an Azide-Fluorophore (e.g., Azide-Cy5).
-
Catalyst: CuSO₄ (1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM).
-
Incubate 30 mins. Analyze via SDS-PAGE (fluorescence imaging).
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on amine-to-carboxylate coupling strategies).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on the stability and orthogonality of alkyne handles).
-
Liang, Y., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. (Review of catalysts and ligands like THPTA for biological click chemistry).
-
PubChem Compound Summary. (2024). Analogous Structure: [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine.[5][6] (Used for validating physicochemical property predictions of the homologue).
Sources
- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. PubChemLite - [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. americanelements.com [americanelements.com]
Methodological & Application
Protocol for CuAAC click reaction with (4-(But-3-yn-1-yloxy)phenyl)methanamine
Application Note: Optimized CuAAC Bioconjugation Protocol for (4-(But-3-yn-1-yloxy)phenyl)methanamine
Executive Summary
This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using This compound as the alkyne substrate.[1] While the CuAAC reaction is generally robust, this specific molecule presents a unique challenge: the presence of a primary benzylic amine. Unprotected primary amines can act as competitive ligands for Cu(I), destabilizing the catalytic cycle and promoting the oxidation of Cu(I) to inactive Cu(II).
This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble accelerating ligand that protects the Cu(I) catalyst from amine-mediated poisoning, ensuring high yields and fast kinetics in aqueous or semi-aqueous buffers.[1]
Molecule Analysis & Mechanistic Challenges
Substrate: this compound
-
Functional Group A (Click Handle): But-3-yn-1-yloxy.[1] A terminal alkyne connected via an ether linkage.[1] The homopropargyl spacer provides slightly higher flexibility than a standard propargyl ether.
-
Functional Group B (Interference): Methanamine (
).[1] A primary amine.[1][2]
The "Amine Problem" in Click Chemistry: In standard conditions, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate. However, primary amines are potent ligands.[1] If the substrate amine chelates the copper, it can:
-
Arrest the Cycle: Form stable, non-catalytic Cu-amine complexes.
-
Promote Oxidation: Facilitate the oxidation of Cu(I) to Cu(II) by dissolved oxygen (the "blue death" of the reaction).
The Solution: We employ a 1:5 ratio of Cu:THPTA .[3] The THPTA ligand binds Cu(I) with sufficient affinity to block the substrate amine but is labile enough to allow the alkyne to enter the coordination sphere for catalysis [1].
Experimental Workflow Visualization
The following diagram outlines the critical order of operations required to prevent catalyst degradation.
Caption: Workflow emphasizing the pre-complexation of Copper and THPTA to prevent free copper from interacting with the substrate amine.
Detailed Protocol
Reagents & Stock Solutions
| Reagent | Stock Conc.[1][3][4][5] | Solvent | Storage |
| CuSO | 20 mM | ddH | Ambient |
| THPTA Ligand | 50 mM | ddH | -20°C |
| Sodium Ascorbate | 100 mM | ddH | Freshly Prepared |
| Amine-Alkyne Substrate | 10-50 mM | DMSO | -20°C |
| Azide Partner | 10-50 mM | DMSO | -20°C |
| Buffer | 100 mM | HEPES or PBS (pH 7.[1]4) | Ambient |
Note on Substrate: If your this compound is in HCl salt form, dissolve in DMSO/Water. If it is a free base, ensure the final reaction pH is near 7.0–7.5 to maintain solubility.
Reaction Setup (Example: 500 µL Volume)
-
Prepare the Reaction Mix: In a 1.5 mL Eppendorf tube, combine the following in order:
-
365 µL Buffer (PBS or HEPES, pH 7.4)
-
5 µL Azide Partner (stock 10 mM)
Final: 100 µM -
5 µL Alkyne Substrate (stock 10 mM)
Final: 100 µM -
Vortex gently to mix.
-
-
Prepare the Catalyst Complex (The "Premix"): In a separate small tube, mix:
-
5 µL CuSO
(20 mM)[4] -
10 µL THPTA (50 mM)
-
Incubate for 2 minutes. The solution acts as a protected catalyst reservoir.
-
-
Add Catalyst to Reaction:
-
Initiate Reaction:
-
Add 10 µL Sodium Ascorbate (100 mM).
-
Final Ascorbate concentration: 2 mM.
-
Cap immediately and flush headspace with N
or Argon if possible (optional but recommended for amine substrates).[1]
-
-
Incubation:
Workup & Copper Removal
The amine group on your product will bind copper tenaciously.[1] Simple precipitation is often insufficient.[1]
-
EDTA Quench: Add 500 mM EDTA (pH 8.[1]0) to a final concentration of 10 mM. Incubate for 10 minutes. The solution may turn faint blue (Cu-EDTA complex).[1]
-
Extraction/Purification:
Troubleshooting & Optimization
| Observation | Cause | Solution |
| Solution turns yellow/brown | Cu(I) oxidation / Precipitate | Oxygen leak.[1] Degas buffers or increase Ascorbate to 5 mM.[1] |
| Low Yield | Amine interference | Increase THPTA:Cu ratio to 10:1. Ensure pH is < 8.0 (protonated amines bind Cu less).[1] |
| Precipitation | Substrate insolubility | Add DMSO up to 20% v/v. Use Aminoguanidine (5 mM) to prevent protein-aldehyde crosslinks if working with lysates.[1] |
Mechanistic Logic (Why THPTA?)
The following diagram illustrates the competitive equilibrium handled by the protocol.
Caption: THPTA acts as a sacrificial ligand, preventing the substrate amine from irreversibly sequestering the copper catalyst.[1]
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.[5] Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link
-
Jena Bioscience. Click Chemistry Background & Protocol.[1] Jena Bioscience Application Notes. Link
Sources
Application Notes and Protocols for Amide Coupling Reactions of 4-(but-3-yn-1-yloxy)benzylamine
Introduction: Navigating the Nuances of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmacologically active molecules.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][3] While conceptually straightforward, the practical execution of amide coupling requires careful consideration of substrate-specific properties to achieve high yields and purity, especially when dealing with multifunctional molecules.[1][3]
This guide provides a detailed technical overview and actionable protocols for the amide coupling of 4-(but-3-yn-1-yloxy)benzylamine , a versatile building block that presents a unique set of synthetic considerations. This molecule incorporates a nucleophilic primary benzylamine, the target for acylation, and a terminal alkyne, a functional group that necessitates careful selection of reaction conditions to prevent unwanted side reactions.
The presence of the acidic terminal alkyne proton and its potential to participate in various coupling reactions requires a strategic approach to reagent selection.[4][5] This document will explore several robust coupling methodologies, explaining the mechanistic rationale behind each and providing step-by-step protocols to guide researchers in achieving successful and reproducible outcomes.
Strategic Considerations for Coupling with 4-(but-3-yn-1-yloxy)benzylamine
The primary challenge in acylating 4-(but-3-yn-1-yloxy)benzylamine lies in ensuring chemoselectivity. The reaction conditions must be mild enough to avoid deprotonation and subsequent reaction of the terminal alkyne.
Key Considerations:
-
Basicity: The choice of base is critical. Strong bases that can deprotonate the terminal alkyne (pKa ≈ 25 in DMSO) should be avoided. Non-nucleophilic, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred to neutralize the acid generated during the reaction without interfering with the alkyne.[6][7]
-
Coupling Reagent: The activating agent for the carboxylic acid must be efficient under mild conditions. Reagents that require high temperatures or strongly basic/acidic conditions are unsuitable.
-
Protecting Groups: For certain multi-step syntheses or when using reagents incompatible with terminal alkynes, protection of the alkyne may be necessary. Common protecting groups include silyl ethers like trimethylsilyl (TMS) or triisopropylsilyl (TIPS), which can be readily introduced and later removed under specific conditions.[4][5][8][9] However, for a single acylation step, direct coupling without protection is often more efficient and is the focus of the protocols herein.
Workflow for a Typical Amide Coupling Reaction
The general process for coupling a carboxylic acid with 4-(but-3-yn-1-yloxy)benzylamine involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: EDC/HOBt coupling mechanism.
Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with 4-(but-3-yn-1-yloxy)benzylamine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-(but-3-yn-1-yloxy)benzylamine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add 4-(but-3-yn-1-yloxy)benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the valuable carboxylic acid. |
| Coupling Reagent | EDC·HCl (1.2 eq) | Water-soluble carbodiimide; byproduct is easily removed during aqueous workup. [7][10] |
| Additive | HOBt (1.2 eq) | Minimizes racemization and improves yield by forming a more stable active ester. [6] |
| Base | DIPEA (2.5 - 3.0 eq) | Non-nucleophilic base to neutralize HCl from EDC·HCl and the carboxylic acid proton. [7] |
| Solvent | DCM, DMF | Aprotic solvents that are effective at solubilizing reactants. DMF is often used for less soluble substrates. [11] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step, then RT allows the reaction to proceed to completion. |
| Reaction Time | 12 - 24 h | Typical duration for complete conversion; should be monitored by TLC or LC-MS. |
Method 2: Uronium/Aminium Salt-Mediated Coupling using HATU
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for rapid reaction times and high yields, even with sterically hindered substrates. [12][13][14][15]HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt and can accelerate the coupling reaction. [15][16]
Mechanism of HATU Activation
The mechanism involves the reaction of the carboxylate with HATU to form an active ester. [13][14]The pyridine nitrogen atom in the HOAt moiety is believed to facilitate the subsequent aminolysis through a base-catalysis effect, leading to faster reaction rates. [13]
Caption: Simplified HATU coupling mechanism.
Protocol: HATU Coupling
This protocol offers a highly efficient method for the synthesis of amides from 4-(but-3-yn-1-yloxy)benzylamine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-(but-3-yn-1-yloxy)benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.
-
Add a solution of 4-(but-3-yn-1-yloxy)benzylamine (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.1 eq | A slight excess is generally sufficient due to the high efficiency of the coupling. |
| Coupling Reagent | HATU (1.1 eq) | Highly efficient reagent leading to fast reaction times and high yields. [7][15] |
| Base | DIPEA (2.2 eq) | Required to form the carboxylate for activation by HATU. [17] |
| Solvent | DMF | The solvent of choice for HATU-mediated couplings. [11][13] |
| Temperature | RT | The reaction is highly efficient at room temperature. |
| Reaction Time | 1 - 4 h | Significantly faster than carbodiimide methods. [3]Monitor for completion. |
Troubleshooting and Final Considerations
-
Low Yield: If yields are low, ensure all reagents are anhydrous, particularly the solvent. The pre-activation time for the HATU protocol can also be optimized. For the EDC protocol, using the water-soluble analog sulfo-NHS in aqueous-compatible solvents can sometimes improve results. [10]* Side Reactions: If side reactions involving the alkyne are suspected, confirm the absence of strong bases or transition metal contaminants. If necessary, protection of the alkyne with a TMS group is a viable strategy. [4][9]Deprotection is typically achieved with mild fluoride sources like TBAF or K₂CO₃ in methanol. [8]* Purification: The byproducts of these reactions (dicyclohexylurea for DCC, water-soluble urea for EDC, and tetramethylurea for HATU) must be effectively removed. [12]While EDC and HATU byproducts are often removed during aqueous workup, column chromatography is almost always necessary to achieve high purity of the final amide product. [3] By carefully selecting the appropriate coupling conditions and understanding the underlying chemical principles, researchers can successfully and efficiently synthesize a diverse range of amides from 4-(but-3-yn-1-yloxy)benzylamine for applications in drug discovery and materials science.
References
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]
-
SIOC. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Available at: [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Lood, K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 858-862. Available at: [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. Available at: [Link]
-
Psenakova, K., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(4), 232-237. Available at: [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Available at: [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Lumen Learning. (n.d.). Use of protecting groups. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Grabitz, G., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 8(52), 29591-29599. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Available at: [Link]
-
CORA. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Available at: [Link]
-
ACS Publications. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. Available at: [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
YouTube. (2021). Organic Chemistry - EDC Coupling Mechanism. Available at: [Link]
-
IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. Available at: [Link]
-
PMC. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Available at: [Link]
-
IRIS. (n.d.). Phosphonium salts and P-ylides. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. growingscience.com [growingscience.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. peptide.com [peptide.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Synthesis of PROTACs using rigid alkyne-amine linkers
Application Notes & Protocols
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3]
While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][6][7][8][9] The transition from flexible alkyl and PEG chains to more conformationally restricted designs has marked a significant advancement in the field. This guide focuses on the synthesis and application of PROTACs incorporating rigid alkyne-amine linkers, a strategy increasingly employed to enhance therapeutic potential.
The Rationale for Rigidity: Why Alkyne-Amine Linkers?
The incorporation of rigid structural elements, such as alkynes, into the linker backbone offers several compelling advantages over traditional flexible linkers.[10] The linear geometry of the alkyne moiety, and the planar triazole ring that results from its common "click chemistry" transformation, imparts a high degree of conformational constraint.[5][6]
Key Advantages:
-
Enhanced Ternary Complex Stability: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for productive ternary complex formation, potentially increasing binding affinity and cooperativity between the target protein and the E3 ligase.[5][6][10]
-
Improved Selectivity: By reducing conformational flexibility, rigid linkers can disfavor the formation of unproductive or off-target ternary complexes, thereby improving the selectivity of the PROTAC.[5][6]
-
Favorable Physicochemical Properties: Strategic incorporation of rigid, polar motifs can improve key drug-like properties. For instance, replacing lipophilic alkyl chains with rigid heterocyclic structures like piperazines or triazoles can enhance aqueous solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[10][11][12]
Causality Behind Experimental Choices: The choice to pursue a rigid linker strategy is often driven by observations of poor pharmacokinetics or a lack of potency with initial flexible designs. While synthetically more demanding, the potential payoff in improved biological activity and drug-like properties justifies the investment.[5] However, it is a delicate balance; excessive rigidity can also prevent the necessary conformational adjustments required to form a stable ternary complex, abolishing degradation activity.[8][13] Therefore, linker design requires careful optimization.
Core Synthetic Strategies for Assembly
The assembly of PROTACs with rigid alkyne-amine linkers primarily relies on robust and versatile cross-coupling reactions. The modular nature of these reactions allows for the convergent synthesis of diverse PROTAC libraries, which is essential for optimizing linker length and composition.[10]
Strategy 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most widely used method for PROTAC synthesis.[1][14][][16] It involves the coupling of a terminal alkyne with an azide to exclusively form a highly stable 1,4-disubstituted triazole ring.
-
Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14][17]
-
Advantages: This reaction is celebrated for its high efficiency, mild reaction conditions, exceptional tolerance of various functional groups, and stereoselectivity, making it ideal for late-stage functionalization of complex molecules.[14][]
Caption: Workflow for PROTAC synthesis via CuAAC (Click Chemistry).
Strategy 2: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This method is particularly useful for incorporating aromatic rings directly into the linker, creating a rigid aryl-alkyne motif.
-
Mechanism: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[18][19][20] The palladium cycle involves oxidative addition of the halide, while the copper cycle generates a reactive copper acetylide intermediate.[20]
-
Advantages: It allows for the direct connection of sp- and sp²-hybridized carbons, providing a robust method for constructing rigid, linear structural elements within the PROTAC linker.
Caption: Workflow for PROTAC synthesis via Sonogashira Coupling.
Comparative Summary of Synthetic Strategies
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Coupling |
| Reaction Type | Cycloaddition ("Click Chemistry") | Palladium/Copper-Catalyzed Cross-Coupling |
| Bond Formed | C-N and N-N (forms a triazole ring) | C(sp²)-C(sp) bond |
| Key Reagents | Terminal Alkyne, Azide, Cu(I) Catalyst, Reducing Agent | Terminal Alkyne, Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base |
| Key Advantages | High yield, mild conditions, bio-orthogonal, forms stable triazole.[14][] | Directly couples alkynes to aromatic/vinyl systems, creates rigid aryl-alkyne unit.[18] |
| Considerations | Requires synthesis of azide and alkyne precursors. Potential for copper catalyst toxicity in biological systems if not fully removed.[21] | Requires inert atmosphere. Catalyst and ligand screening may be necessary for optimal results.[19] |
Detailed Experimental Protocols
These protocols are generalized and may require optimization based on the specific substrates used.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the final coupling step to assemble the PROTAC from azide- and alkyne-functionalized precursors.[22]
Materials:
-
Azide-functionalized POI ligand (1.0 equivalent)
-
Alkyne-functionalized E3 ligase ligand-linker (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2-0.3 equivalents)
-
Solvent: 2:1 mixture of tert-Butanol and degassed water
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the azide-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 ligase ligand-linker (1.0 eq) in the t-BuOH/H₂O solvent mixture.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Cu(I) catalyst.[21]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Prepare a separate aqueous solution of CuSO₄·5H₂O.
-
Catalyst Addition: To the stirring reaction mixture, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.[22]
-
Characterization: Confirm the identity, structure, and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[22][23]
Self-Validating System & Troubleshooting: The most common failure point is an inactive copper catalyst.[21] Always use a freshly prepared solution of sodium ascorbate. If the reaction stalls, adding an additional portion of sodium ascorbate and CuSO₄ can sometimes restart it. Purity of the azide and alkyne precursors is paramount; verify by NMR or LC-MS before starting the coupling.[21]
Protocol 2: PROTAC Linker Assembly via Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to an aryl halide to form a rigid linker intermediate.
Materials:
-
Aryl halide (e.g., iodo- or bromobenzene derivative) (1.0 equivalent)
-
Terminal alkyne (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Amine base (e.g., triethylamine or diisopropylamine), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer, inert gas (argon/nitrogen) manifold
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir for 5-10 minutes to form a homogeneous solution.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is typically carried out under anhydrous and anaerobic conditions.[19]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the resulting aryl-alkyne product by NMR and mass spectrometry.
Conclusion
The use of rigid alkyne-amine linkers represents a sophisticated and powerful strategy in the rational design of PROTACs. By leveraging robust synthetic methodologies like CuAAC and Sonogashira coupling, researchers can efficiently construct conformationally constrained PROTACs. This rigidity can translate into improved selectivity, enhanced ternary complex stability, and superior physicochemical properties, ultimately leading to more potent and drug-like protein degraders. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to harness the potential of this promising linker technology.
References
- The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem.
- Overview of PROTAC Linkers. ChemPep.
- Click Chemistry in ADC and PROTAC. BOC Sciences.
- Click chemistry in the development of PROTACs. PMC.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
- Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing).
- General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate.
- Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Linkers in PROTACs. Precise PEG.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
- Accelerating next-generation drug discovery with click-based construction of PROTACs. Tokyo University of Science.
- The Rigid Dilemma: How Linker Flexibility Dictates PROTAC Efficacy. Benchchem.
- Technical Support Center: PROTAC Synthesis with Azide Linkers. Benchchem.
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Request PDF. ResearchGate.
- The Performance of Clickable Alkyne-Based Linkers in PROTACs: A Comparative Validation Guide. Benchchem.
- step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Sonogashira coupling. Wikipedia.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy. Benchchem.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PMC.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Sonogashira coupling. YouTube.
Sources
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solid-Phase Synthesis Using Alkyne Phenyl Methanamine Building Blocks
Executive Summary
This guide details the strategic integration of alkyne phenyl methanamine (specifically
We present a validated workflow for the immobilization of chiral propargyl amines onto acid-labile resins , followed by on-resin derivatization and mild cleavage. This approach allows for the rapid generation of diversity-oriented libraries while preserving the optical integrity of the
Strategic Considerations & Chemistry
The Building Block
The core structure, 1-phenylprop-2-yn-1-amine , possesses two orthogonal reactive handles:
-
Primary/Secondary Amine: Nucleophilic handle for resin attachment or acylation.
-
Terminal Alkyne: Electrophilic/Cycloaddition handle for "Click" chemistry (CuAAC) or Sonogashira coupling.
Resin Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage
For amine-containing building blocks, 2-Chlorotrityl Chloride (2-CTC) resin is the superior support compared to Rink Amide or Wang resins for three mechanistic reasons:
-
Steric Bulk: The trityl group prevents nucleophilic attack at the anchoring bond during downstream base-catalyzed reactions (e.g., Fmoc deprotection).
-
Suppression of Racemization: The steric hindrance minimizes proton abstraction at the
-carbon. -
Mild Cleavage: Product release occurs with extremely mild acid (1% TFA or HFIP), leaving other acid-sensitive protecting groups (Boc, tBu) intact.
Reaction Pathway Visualization
The following diagram illustrates the core workflow: Immobilization
Caption: Figure 1. General workflow for the solid-phase synthesis of triazole libraries using alkyne phenyl methanamine anchored to 2-CTC resin.
Detailed Experimental Protocols
Protocol A: Immobilization on 2-Chlorotrityl Chloride Resin
Objective: To load 1-phenylprop-2-yn-1-amine onto the solid support with maximal efficiency and minimal racemization.
Reagents:
-
2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) (HPLC Grade)
Step-by-Step Procedure:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor. Add 10 mL of dry DCM and shake gently for 30 minutes. Note: 2-CTC requires DCM for optimal swelling; DMF is less effective for the initial chloride displacement.
-
Reagent Preparation: Dissolve 1.2 equivalents (relative to resin loading) of the alkyne phenyl methanamine and 4.0 equivalents of DIPEA in 10 mL of dry DCM.
-
Loading Reaction: Drain the swelling solvent and immediately add the amine/DIPEA solution. Shake at room temperature for 2 hours.
-
Mechanistic Insight: The reaction proceeds via an
-like mechanism where the chloride leaves, forming a stabilized trityl cation, which is then intercepted by the amine.
-
-
Capping (Critical): Add 1 mL of MeOH to the reaction mixture and shake for 15 minutes.
-
Why? Methanol reacts with any remaining active chloride sites, converting them to the inert methyl ether. This prevents unreacted resin from covalently binding reagents in subsequent steps.
-
-
Washing: Drain and wash the resin:
-
3x DCM (10 mL)
-
3x DMF (10 mL)
-
3x DCM (10 mL)
-
-
Loading Determination: Dry a small aliquot of resin. The loading is typically determined gravimetrically or via UV quantification if the amine has a distinct chromophore (though the trityl group interferes; gravimetric is preferred here).
Protocol B: On-Resin CuAAC (Click Reaction)
Objective: To react the immobilized alkyne with a solution-phase azide to form a 1,2,3-triazole.
Reagents:
-
Resin-bound Alkyne (from Protocol A)
-
Aryl/Alkyl Azide (2.0 – 3.0 equivalents)
-
Copper(I) Iodide (CuI) (0.5 equivalents)[1]
-
Sodium Ascorbate (1.0 equivalent) - Optional if using CuI, but recommended to prevent oxidation.
-
Solvent: DMF/Piperidine (Wait, Piperidine is for Fmoc removal.[2] Use DMF/2,6-Lutidine or pure DMF). Correction: For Click chemistry, use DMF or THF/H2O .
-
Optimized Catalyst System: CuI + DIPEA in DMF is highly effective for SPS.
Step-by-Step Procedure:
-
Preparation: Swell the resin (approx. 0.5 mmol scale) in DMF (5 mL) for 20 minutes.
-
Cocktail Assembly: In a separate vial, dissolve the Azide (3 eq) and CuI (0.5 eq) in 5 mL of DMF. Add DIPEA (5 eq).
-
Note: The solution should remain clear or slightly yellow. If green, oxygen is present; degas with Nitrogen.
-
-
Reaction: Add the cocktail to the resin. Agitate at room temperature for 12–16 hours (overnight).
-
Visual Check: The resin beads may darken slightly due to copper adsorption. This is normal.
-
-
Copper Scavenging (Crucial): Drain the resin.[3] Wash extensively to remove copper, which can catalyze degradation during cleavage or interfere with bioassays.
Protocol C: Mild Acid Cleavage
Objective: Release the final product without degrading the triazole or alkyne (if unreacted).
Reagents:
Step-by-Step Procedure:
-
Cleavage Cocktail: Prepare a solution of 1% TFA / 5% TIPS / 94% DCM.
-
Why 1% TFA? Higher concentrations (e.g., 50-95%) used for Rink Amide cleavage will remove the product but may also cause acid-catalyzed hydration of the alkyne or side-reactions on the benzylamine. 1% is sufficient to break the Trityl-N bond.
-
-
Execution: Add 5 mL of the cocktail to the resin. Shake for 2 x 10 minutes. Collect the filtrate.
-
Tip: Do not exceed 30 minutes total exposure to avoid side reactions.
-
-
Neutralization: Immediately neutralize the filtrate with 1 mL of Pyridine or dilute into Methanol if evaporating immediately.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is the crude amine.
Data Analysis & Troubleshooting
Solvent Compatibility Table
| Solvent | Swelling (2-CTC) | Reaction Suitability | Notes |
| DCM | Excellent | Loading / Cleavage | Best for initial loading and final cleavage. |
| DMF | Good | CuAAC / Sonogashira | Preferred for metal-catalyzed steps; dissolves Cu salts well. |
| MeOH | Poor | Capping / Washing | Shrinks resin; use only for washing or capping. |
| Water | Very Poor | None | Avoid unless using PEG-grafted resins (e.g., TentaGel). |
Troubleshooting Guide
-
Issue: Low Loading Efficiency.
-
Cause: Moisture in DCM or old resin (hydrolyzed chloride).
-
Fix: Use freshly distilled DCM; dry resin in a desiccator; increase DIPEA concentration.
-
-
Issue: Product retains Copper (Green/Blue tint).
-
Cause: Insufficient washing after CuAAC.
-
Fix: Use EDTA or Diethyldithiocarbamate washes.
-
-
Issue: Incomplete Click Reaction.
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Fix: Add Sodium Ascorbate (1 eq) to the reaction mixture; degas solvents with
.
-
Mechanistic Pathway (DOT Visualization)
The following diagram details the specific chemical transformation on the resin surface.
Caption: Figure 2. Mechanistic progression from resin activation to triazole formation.
References
-
Solid-Phase Synthesis of Propargylamines via A3 Coupling
- Title: One-pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Source: Sciforum / Molbank.
-
URL:[Link]
-
CuAAC on Solid Support (Protocols)
-
Cleavage Strategies for 2-CTC Resin
-
General Propargylamine Reactivity
Sources
- 1. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Surface Functionalization of Nanoparticles with (4-(But-3-yn-1-yloxy)phenyl)methanamine for Advanced Bioconjugation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Surface Chemistry
The efficacy of nanoparticles in therapeutic and diagnostic applications is critically dependent on their surface chemistry.[1] Unmodified nanoparticles are often rapidly cleared by the immune system and may exhibit non-specific binding, leading to off-target effects. Surface functionalization addresses these challenges by creating a versatile interface for the attachment of targeting ligands, therapeutic payloads, and imaging agents.[1][2]
This guide details the functionalization of nanoparticles using (4-(But-3-yn-1-yloxy)phenyl)methanamine) , a bifunctional linker designed for advanced bioconjugation strategies. This linker possesses two key functionalities:
-
A primary amine (-NH2) group, which allows for robust covalent attachment to nanoparticles with surface carboxyl groups.
-
A terminal alkyne (-C≡CH) group, which serves as a handle for "click chemistry," one of the most efficient and bio-orthogonal conjugation reactions available.[3][4]
The use of this linker transforms a standard nanoparticle into a platform ready for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling the straightforward attachment of azide-modified molecules such as drugs, peptides, or fluorophores with high specificity and yield.[5][6][7][8]
Principle of Functionalization: Two-Stage Amide Coupling
This protocol focuses on the covalent attachment of the amine linker to nanoparticles that possess surface carboxyl (-COOH) groups (e.g., commercially available carboxylated polystyrene, silica, or iron oxide nanoparticles). The conjugation is achieved via a stable amide bond using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[9][10][11]
The process occurs in two primary stages:
-
Activation of Carboxyl Groups: EDC reacts with the nanoparticle's surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[10]
-
Formation of a Stable Intermediate: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive sulfo-NHS ester. This two-step approach is preferred as it increases coupling efficiency and minimizes unwanted side reactions.[9][10]
-
Amine Coupling: The primary amine of this compound displaces the sulfo-NHS group, forming a strong and stable amide bond that permanently attaches the alkyne linker to the nanoparticle surface.
Detailed Protocol: Functionalization of Carboxylated Nanoparticles
This protocol provides a general method that should be optimized for specific nanoparticle types and sizes.
Materials and Equipment
-
Nanoparticles: Carboxylated nanoparticles (e.g., magnetic, gold, or polymeric) suspended in an appropriate buffer (1-10 mg/mL).
-
Linker: this compound.
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reagents:
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.
-
Washing Buffer: PBS with 0.05% Tween-20.
-
Equipment:
-
Vortex mixer.
-
Tube rotator/rocker.
-
Centrifuge capable of pelleting the nanoparticles.
-
pH meter.
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer.
-
FTIR Spectrometer.
-
Step-by-Step Methodology
Scientist's Note: EDC is highly sensitive to hydrolysis. Always prepare EDC and sulfo-NHS solutions immediately before use.[9]
-
Nanoparticle Preparation:
-
Resuspend the stock carboxylated nanoparticles thoroughly by vortexing or sonication.
-
Transfer 1 mL of the nanoparticle suspension (e.g., 5 mg) to a microcentrifuge tube.
-
Pellet the nanoparticles by centrifugation (conditions will vary based on nanoparticle size and density; e.g., 10,000 x g for 15 minutes). Discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of Activation Buffer (50 mM MES, pH 6.0). Repeat this washing step twice to ensure the removal of any storage buffers containing amines.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 10 mg/mL EDC in ice-cold Activation Buffer.
-
Prepare a fresh solution of 10 mg/mL Sulfo-NHS in ice-cold Activation Buffer.
-
Add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution to the washed nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature on a tube rotator. Rationale: This step activates the surface carboxyl groups, preparing them for reaction with the primary amine of the linker. Performing this at a slightly acidic pH (6.0) maximizes the efficiency of EDC-mediated activation.[9]
-
-
Conjugation with Amine Linker:
-
Prepare a 5 mg/mL solution of this compound in Coupling Buffer (PBS, pH 7.4).
-
Pellet the activated nanoparticles by centrifugation and discard the supernatant containing excess EDC/Sulfo-NHS.
-
Immediately resuspend the activated nanoparticle pellet in 1 mL of the amine linker solution.
-
Incubate for 2 hours at room temperature on a tube rotator. Rationale: The amine group of the linker attacks the NHS ester on the nanoparticle surface, forming a stable amide bond. The reaction is performed at a physiological pH (7.4) to facilitate this nucleophilic attack.
-
-
Quenching and Washing:
-
Add 100 µL of Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture and incubate for 15 minutes. Rationale: The quenching step deactivates any remaining NHS-esters on the nanoparticle surface, preventing non-specific reactions in downstream applications.
-
Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant.
-
Resuspend the pellet in 1 mL of Washing Buffer (PBS + 0.05% Tween-20). This helps to remove non-covalently bound linker molecules.
-
Repeat the washing step (centrifugation and resuspension) two more times.
-
After the final wash, resuspend the alkyne-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Characterization of Alkyne-Functionalized Nanoparticles
It is crucial to validate the successful functionalization of the nanoparticles. The following techniques provide a comprehensive characterization.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of the nanoparticles in suspension.[12][13][14] A slight increase in the average particle size is expected after successful conjugation of the linker molecule to the nanoparticle surface.[12]
Zeta Potential
Zeta potential is an indicator of the surface charge of the nanoparticles and is critical for assessing colloidal stability.[15][16][17] Carboxylated nanoparticles typically have a strong negative zeta potential at neutral pH. After successful conjugation with the amine linker, which neutralizes the negative carboxyl groups, a significant shift in the zeta potential towards a less negative or even slightly positive value is expected.[15]
| Parameter | Expected Result (Before Functionalization) | Expected Result (After Functionalization) | Interpretation |
| Hydrodynamic Diameter (Z-average) | Baseline value (e.g., 100 nm) | Increase of 2-10 nm | Confirms the addition of the linker molecule layer. |
| Polydispersity Index (PDI) | < 0.2 | Should remain low (< 0.3) | Indicates a monodisperse and stable suspension. |
| Zeta Potential (at pH 7.4) | Highly negative (e.g., -30 to -50 mV) | Less negative (e.g., -15 to +5 mV) | Confirms neutralization of surface carboxyl groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present on the nanoparticle surface.[18][19][20][21] By comparing the spectra of the initial carboxylated nanoparticles with the final alkyne-functionalized nanoparticles, one can confirm the conjugation.
Key Spectral Features to Observe:
-
Disappearance/Reduction of C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
Appearance of Amide I band (~1650 cm⁻¹) and Amide II band (~1550 cm⁻¹), confirming the formation of the amide bond.
-
Appearance of a weak but sharp C≡C-H stretch from the terminal alkyne group (~3300 cm⁻¹) and a C≡C stretch (~2100-2150 cm⁻¹).
Downstream Application: Copper-Catalyzed Click Chemistry (CuAAC)
The terminal alkyne group introduced onto the nanoparticle surface is now ready for the CuAAC reaction.[3] This reaction allows for the highly efficient and specific conjugation of any molecule carrying an azide (-N3) functional group.[6][7][22]
Reaction Principle: In the presence of a Copper(I) catalyst, the terminal alkyne on the nanoparticle reacts with an azide-modified molecule (e.g., a drug, peptide, or fluorescent dye) to form a stable triazole linkage.[7][8][] This bio-orthogonal reaction is extremely reliable and proceeds with high yield under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[3][4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency (minimal change in zeta potential) | Inactive EDC (hydrolyzed). | Prepare fresh EDC/sulfo-NHS solutions immediately before use in ice-cold buffer. |
| Incorrect pH for activation or coupling. | Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-7.4. | |
| Nanoparticle aggregation (high PDI) | Insufficient washing, leading to cross-linking. | Ensure thorough washing after the activation step to remove all excess EDC/sulfo-NHS. |
| Inappropriate buffer ionic strength. | Optimize buffer conditions. For some nanoparticles, adding a non-ionic surfactant like Tween-20 can improve stability. | |
| No alkyne peak in FTIR spectrum | Insufficient linker concentration. | Increase the concentration of the amine linker during the conjugation step. |
| Steric hindrance on the nanoparticle surface. | Consider using a linker with a longer spacer arm. |
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials. By combining reliable EDC/NHS chemistry for initial attachment with the power of bio-orthogonal click chemistry for subsequent modifications, researchers can precisely engineer nanoparticle surfaces for targeted drug delivery, advanced diagnostics, and a wide range of biomedical applications. Rigorous characterization at each step is essential to ensure the creation of a well-defined and effective nanoconjugate.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
-
Medic Tech. (2026). FTIR Spectroscopy Analysis for Surface Functionalization. Protoly. [Link]
- Kim, H. Y., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. Journal of Nanobiotechnology.
-
MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. [Link]
-
Medic Tech. (2026). FTIR Spectroscopy Analysis for Surface Functionalization. Protoly. [Link]
- Wyatt Technology. (n.d.).
- Delft Solids Solutions. (n.d.).
- Anton Paar. (n.d.). Surface Charge and Zeta Potential Analyzers.
- Anseth, K. S., & Klok, H. A. (2016). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules.
- Al-Ali, A. A., et al. (2021). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Processes.
- Kim, H. Y., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. Journal of Nanobiotechnology.
- Vertex AI Search. (n.d.).
- Alonso, F., et al. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research.
- Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research.
- Spectroscopy Online. (2025).
- NanoHybrids. (n.d.). Conjugating Carboxyl Functionalized Gold Nanoparticles.
- Malvern Panalytical. (2015). Measure Surface Zeta Potential.
- IRJEdT. (2024).
- Data Physics Instruments. (2025).
- Sci-Hub. (n.d.). Copper Nanoparticles in Click Chemistry.
- Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- ACS Applied Materials & Interfaces. (2015).
- BOC Sciences. (n.d.).
- MICROTRAC. (n.d.).
- Montes-Cobos, E., et al. (2020). Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process.
- Royal Society of Chemistry. (2019). Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. Nanoscale Advances.
- ResearchGate. (2018). What are the surface characterization techniques for functionalized nanoparticles?
- ACS Publications. (2015).
- MDPI. (2019).
- ResearchGate. (n.d.).
- Hrkach, J., et al. (2012). Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. Methods in Molecular Biology.
- Sigma-Aldrich. (n.d.). Gold nanoparticles 30 nm diameter, Alkyne functionalized.
- Journal of the American Chemical Society. (2014). Alkyne-Functionalized Superstable Graphitic Silver Nanoparticles for Raman Imaging.
- NIH Public Access. (2010). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery.
- NIH Public Access. (2010).
- PubMed. (2020).
- ResearchGate. (2025).
- MDPI. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
-
NIH Public Access. (n.d.). methanone.
- Chemical Synthesis D
-
ResearchGate. (n.d.). (PDF) methanone.
- PubChem. (n.d.). 4-Phenylbut-3-yn-1-ol.
- LookChem. (n.d.). 4-Phenyl-3-buten-1-ol.
Sources
- 1. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. irjweb.com [irjweb.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. nanohybrids.net [nanohybrids.net]
- 11. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 12. bettersizeinstruments.com [bettersizeinstruments.com]
- 13. mdpi.com [mdpi.com]
- 14. solids-solutions.com [solids-solutions.com]
- 15. Surface Charge and Zeta Potential Analyzers | Anton Paar [anton-paar.com]
- 16. wyatt.com [wyatt.com]
- 17. Zeta Potential Measurement - Charge Titration | MICROTRAC [microtrac.com]
- 18. protoly.net [protoly.net]
- 19. protoly.net [protoly.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of hydrophobic benzylamine linkers
Welcome to the technical support center for hydrophobic benzylamine linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with these critical bioconjugation reagents. Here, you will find practical troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: Navigating Solubility Issues
Hydrophobic benzylamine linkers are integral to the synthesis of many bioconjugates, including Antibody-Drug Conjugates (ADCs). However, their inherent hydrophobicity often leads to significant solubility challenges in the aqueous buffers required for working with biomolecules.[][2] This can result in aggregation, reduced conjugation efficiency, and difficulty in purification.[][3] This section provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: Linker Precipitation Upon Addition to Aqueous Buffer
Scenario: You are attempting to dissolve your hydrophobic benzylamine linker directly into a standard aqueous reaction buffer (e.g., PBS, Tris), but it immediately precipitates or forms an insoluble suspension.
Probable Causes:
-
High Hydrophobicity: The benzyl and other hydrophobic moieties on the linker prevent effective solvation by water molecules.
-
Insufficient Solubilizing Groups: The linker lacks sufficient hydrophilic functional groups to counteract its hydrophobic nature.
-
Incorrect pH: The pH of the buffer may not be optimal for the linker's solubility. Benzylamine itself is a weak base, and its solubility can be pH-dependent.[4][5]
Solutions:
-
Utilize a Co-solvent Stock Solution: This is the most common and effective initial strategy.
-
Protocol: First, dissolve the linker in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. Subsequently, add this stock solution dropwise to your aqueous reaction buffer with gentle vortexing or stirring.
-
Rationale: The organic solvent disrupts the hydrophobic interactions between linker molecules, allowing for their initial dissolution. The slow addition to the aqueous phase facilitates the dispersion of individual linker molecules, preventing immediate aggregation.[6]
-
-
Optimize the Co-solvent: The choice of co-solvent is critical.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol
-
-
Selection Criteria: Choose a co-solvent that is compatible with your biomolecule and downstream applications. For instance, while DMSO is an excellent solubilizing agent, high concentrations can be detrimental to some proteins.[7][8]
-
-
Adjust the pH of the Aqueous Buffer:
-
Strategy: For benzylamine-containing linkers, slightly acidic conditions (pH 6.0-7.0) can protonate the amine group, forming a more soluble benzylammonium salt.[9] However, be mindful that the reactivity of other functional groups on your linker or biomolecule may be pH-sensitive.
-
Caution: The pKa of the benzylammonium ion is approximately 9.34.[5][9] At pH values significantly below this, the amine will be protonated and less reactive as a nucleophile if that is the intended reaction.
-
Experimental Protocol: Solubility Enhancement Using a Co-solvent
This protocol outlines the steps for preparing a working solution of a hydrophobic benzylamine linker in an aqueous buffer.
Materials:
-
Hydrophobic benzylamine linker
-
Organic co-solvent (e.g., DMSO)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of the hydrophobic benzylamine linker in a microcentrifuge tube.
-
Add a minimal volume of the chosen organic co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the linker is completely dissolved. A brief sonication in a water bath may aid dissolution.[7]
-
-
Prepare the Aqueous Working Solution:
-
To your chilled aqueous reaction buffer, slowly add the concentrated linker stock solution dropwise while gently vortexing.
-
The final concentration of the organic co-solvent in the aqueous buffer should typically be kept below 10% (v/v) to minimize potential negative effects on the biomolecule.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the final concentration of the linker may be too high for that specific co-solvent percentage.
-
-
Clarification (if necessary):
-
If slight precipitation occurs, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube. The concentration of the linker in the supernatant should be determined, if necessary, using an appropriate analytical method (e.g., UV-Vis spectroscopy, if the linker has a chromophore).[10][11]
-
Issue 2: Aggregation of the Biomolecule-Linker Conjugate
Scenario: After a successful conjugation reaction, you observe precipitation or aggregation of your final product, for example, an Antibody-Drug Conjugate (ADC).
Probable Causes:
-
Increased Hydrophobicity of the Conjugate: The addition of the hydrophobic linker-payload to the biomolecule increases its overall hydrophobicity, leading to intermolecular aggregation.[][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic molecules per antibody increases the propensity for aggregation.[3]
-
Suboptimal Formulation Buffer: The final storage or formulation buffer may not be suitable for the more hydrophobic conjugate.
Solutions:
-
Incorporate Hydrophilic Spacers into the Linker Design:
-
Strategy: Utilize linkers that contain hydrophilic domains, such as polyethylene glycol (PEG) chains.[12][13][14]
-
Rationale: PEG chains create a "hydration shell" around the conjugate, which can mask the hydrophobic regions, improve solubility, and reduce aggregation.[2][13] The length of the PEG chain can be adjusted to fine-tune the solubility of the final conjugate.[13]
-
-
Optimize the Formulation:
-
Excipients: Consider the addition of stabilizing excipients to your formulation buffer.
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 20, Tween 80) can be used at low concentrations to prevent aggregation by disrupting hydrophobic interactions.[15][16][17]
-
Sugars and Polyols: Sugars like sucrose and trehalose can act as cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids, such as arginine and histidine, can also help to reduce protein aggregation.
-
-
-
Control the Drug-to-Antibody Ratio (DAR):
-
Approach: If feasible, reducing the average DAR can decrease the overall hydrophobicity of the ADC population and improve solubility. This often involves optimizing the conjugation reaction conditions (e.g., linker-to-antibody molar ratio, reaction time).
-
Analytical Monitoring: Techniques like Hydrophobic Interaction Chromatography (HIC) are essential for characterizing the DAR and monitoring aggregation levels.[10][11][]
-
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the maximum percentage of organic co-solvent I can use in my reaction?
A1: This is highly dependent on the stability of your specific biomolecule. As a general guideline, it is advisable to keep the final concentration of organic co-solvents like DMSO or DMF below 10% (v/v). However, some robust proteins may tolerate higher concentrations, while more sensitive ones might require 5% or less. It is always recommended to perform a tolerability study with your specific biomolecule by incubating it with varying concentrations of the co-solvent and assessing its integrity and activity.
Q2: Will changing the pH to improve linker solubility affect my conjugation efficiency?
A2: Yes, it can. The reactivity of many functional groups used in bioconjugation is pH-dependent. For example, if you are conjugating to a lysine residue on an antibody, the amine group needs to be deprotonated (nucleophilic) to react with an NHS ester. Lowering the pH will increase the proportion of protonated (non-reactive) amines. Therefore, a balance must be struck between linker solubility and optimal reaction pH. A pH range of 7.2-8.0 is often a reasonable compromise for many amine-reactive conjugations.
Q3: Are there alternatives to PEG for improving the solubility of the final conjugate?
A3: While PEG is the most common and well-established tool, other hydrophilic moieties can be incorporated into linker design.[12][13][14] These include charged groups (e.g., sulfonates) or other hydrophilic polymers. Additionally, technologies like chito-oligosaccharides have been developed to dramatically increase the solubility of ADCs. Another approach is the use of zwitterionic functional groups in the linker, which can create an intrinsically hydrophilic domain.[19]
Q4: How can I accurately measure the concentration of my linker after dissolving it?
A4: If your linker contains a chromophore (a light-absorbing group), UV-Vis spectroscopy is a straightforward method. You will need to know the extinction coefficient of the linker at a specific wavelength. If the linker does not have a suitable chromophore, you may need to rely on more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard for quantification.
Q5: Can I use surfactants to dissolve the initial linker stock?
A5: While surfactants are excellent for preventing aggregation in the final formulation, they are generally not the first choice for dissolving the initial, highly concentrated linker stock.[15][16] Organic co-solvents are typically more effective at this stage. Surfactants form micelles in aqueous solutions to encapsulate hydrophobic molecules, a mechanism that is less efficient in the absence of water or at the very high concentrations required for a stock solution.[15][20]
Data Summary Table
| Issue | Probable Cause | Recommended Solution | Key Parameters to Monitor |
| Linker Precipitation | High hydrophobicity, incorrect pH | Use of organic co-solvents (DMSO, DMF), pH adjustment | Visual clarity, co-solvent percentage, pH |
| Conjugate Aggregation | Increased hydrophobicity post-conjugation, high DAR | Hydrophilic linkers (PEG), formulation optimization (excipients), DAR control | Aggregation levels (by SEC/DLS), DAR (by HIC/MS), product stability |
Visualizing the Impact of Hydrophilic Linkers
Caption: Effect of hydrophilic linkers on ADC aggregation.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. (2025, May 19). Pharma Focus America. Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). Journal of Visualized Experiments. Retrieved from [Link]
-
Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
-
Comparing acidic strengths between benzylammonium ion and phenol. (2021, May 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Benzylamine. (2025, February 12). Sciencemadness Wiki. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
-
Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2025, February 3). Angewandte Chemie International Edition. Retrieved from [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2021, March 9). Bioconjugate Chemistry. Retrieved from [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved from [Link]
Sources
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. precisepeg.com [precisepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. jocpr.com [jocpr.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 19. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Copper Catalyst Concentration for Benzylamine Click Reactions
Welcome to the Technical Support Center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the synthesis of benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Critical Role of Copper Concentration in Benzylamine Click Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its high efficiency, selectivity, and biocompatibility.[1][2][3][] This reaction facilitates the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, a linkage valuable in creating diverse molecular architectures, including benzylamine derivatives.[2][5]
The heart of this reaction is the copper(I) catalyst.[1] While essential, its concentration is a double-edged sword. Insufficient catalyst leads to sluggish or incomplete reactions, while excessive copper can promote undesirable side reactions, such as oxidative homocoupling of the alkyne.[2] Furthermore, in the context of biological molecules, free copper ions can be cytotoxic and cause damage to sensitive substrates like DNA.[6][7] Therefore, precise optimization of the copper catalyst concentration is paramount for achieving high yields, purity, and reproducibility in the synthesis of benzylamine derivatives via click chemistry.
This guide provides a comprehensive resource for understanding and controlling the pivotal role of the copper catalyst in your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of copper catalyst concentration in benzylamine click reactions.
Q1: What is the active copper species in the CuAAC reaction, and why is it unstable?
A1: The catalytically active species is Copper(I) (Cu(I)).[1][8] However, Cu(I) is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[8][9] It can also undergo disproportionation. This instability can halt or significantly slow down the reaction.[9]
Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A2: While Cu(I) is the active catalyst, it's often more convenient to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][2] The reducing agent generates the active Cu(I) species in situ, ensuring a sustained concentration throughout the reaction.[1]
Q3: What is the function of a ligand, and is it always necessary?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst.[1][9] They form a complex with the copper ion, protecting it from oxidation and disproportionation.[9][10] Ligands can also enhance the catalyst's solubility and accelerate the reaction rate.[1][10] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is common, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous and biological systems.[1][11]
Q4: What is a typical starting concentration for the copper catalyst?
A4: For many applications, particularly in bioconjugation, copper concentrations between 50 µM and 100 µM are generally recommended.[12][13] However, the optimal concentration is substrate-dependent and should be determined empirically.
Q5: How does the presence of a benzylamine functional group affect the reaction?
A5: The amine group in benzylamine can potentially coordinate with the copper catalyst. While this is not always detrimental, it can sometimes influence the catalyst's activity. It is important to consider the overall reaction conditions, including pH and the choice of ligand, to minimize any unwanted interactions.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during benzylamine click reactions, with a focus on issues related to copper catalyst concentration.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges in CuAAC reactions.[8]
Potential Causes & Solutions:
-
Inactive Copper Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).
-
Solution: Ensure your reaction is properly deoxygenated, especially if you are not using a reducing agent. If using a Cu(II) salt/reducing agent system, ensure your sodium ascorbate solution is fresh.[2] Always add the sodium ascorbate last to the reaction mixture after the copper and ligand have had a chance to complex.[14]
-
-
Insufficient Catalyst Concentration: The amount of active catalyst may be too low to drive the reaction to completion.
-
Solution: Systematically increase the copper catalyst concentration in small increments (e.g., from 50 µM to 100 µM, then to 200 µM). Monitor the reaction progress at each concentration to find the optimal loading.
-
-
Catalyst Sequestration: Components in your reaction mixture, such as other functional groups on your substrates or impurities, may be binding to the copper catalyst, rendering it inactive.
-
Inaccessible Reactants: For large molecules, the azide or alkyne groups might be sterically hindered or buried within the molecule's structure.[15]
Issue 2: Formation of Side Products (e.g., Alkyne Homocoupling)
The appearance of unexpected products often points to an imbalance in the catalytic system.
Potential Cause & Solution:
-
Excess Free Copper(I): High concentrations of unligated Cu(I) can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).
Issue 3: Poor Reproducibility
Inconsistent results from one experiment to the next can be frustrating and point to subtle variations in reaction setup.
Potential Causes & Solutions:
-
Oxygen Contamination: The amount of dissolved oxygen can vary between experiments, leading to inconsistent levels of active Cu(I).
-
Solution: Standardize your deoxygenation procedure. For sensitive reactions, working in a glovebox or using Schlenk techniques may be necessary. Capping the reaction vessel can also help minimize oxygen ingress.[16]
-
-
Reagent Instability: The stability of stock solutions, particularly the sodium ascorbate reducing agent, can affect reproducibility.
-
Solution: Prepare fresh sodium ascorbate solutions for each set of experiments. Store copper and ligand stock solutions appropriately.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in benzylamine click reactions.
Caption: A flowchart for troubleshooting common issues in CuAAC reactions.
III. Experimental Protocols
This section provides a general protocol for optimizing copper catalyst concentration for a benzylamine click reaction. Note: These are starting points and should be adapted for your specific substrates.
A. Stock Solution Preparation
-
Benzylamine-Alkyne Derivative (10 mM): Dissolve the appropriate amount in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Azide Counterpart (10 mM): Dissolve in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve in deionized water.
-
THPTA Ligand (50 mM): Dissolve in deionized water.[15]
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving in deionized water.[15]
B. Protocol: Catalyst Concentration Screening
This protocol outlines a method for testing a range of copper concentrations to identify the optimal level.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures. This example is for a final reaction volume of 200 µL.
| Reagent | Stock Conc. | Vol. for 50 µM Cu | Vol. for 100 µM Cu | Vol. for 200 µM Cu | Final Conc. |
| Buffer/Solvent | - | To 200 µL | To 200 µL | To 200 µL | - |
| Benzylamine-Alkyne | 10 mM | 2 µL | 2 µL | 2 µL | 100 µM |
| Azide | 10 mM | 4 µL | 4 µL | 4 µL | 200 µM (2 eq) |
| CuSO₄ | 20 mM | 0.5 µL | 1.0 µL | 2.0 µL | 50, 100, 200 µM |
| THPTA | 50 mM | 2.5 µL | 5.0 µL | 10.0 µL | 250, 500, 1000 µM |
| Sodium Ascorbate | 100 mM | 10 µL | 10 µL | 10 µL | 5 mM |
-
Order of Addition:
-
Reaction Conditions:
-
Close the tubes to minimize oxygen exposure.[15]
-
Mix by gentle inversion or rotation.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Analysis:
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.
-
Compare the conversion to the desired benzylamine-triazole product across the different copper concentrations to determine the optimal condition.
-
C. Visualization of the Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the CuAAC reaction.
Caption: The catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
IV. Conclusion
The successful synthesis of benzylamine derivatives via the CuAAC reaction is highly dependent on the careful optimization of the copper catalyst concentration. By understanding the fundamental principles of the catalytic cycle, recognizing common pitfalls, and employing a systematic troubleshooting approach, researchers can significantly improve reaction outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently navigate the nuances of copper-catalyzed click chemistry, leading to more efficient and reproducible syntheses in their drug discovery and development endeavors.
V. References
-
Sharpless, K. B., et al. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
-
BenchChem Technical Support Team. (2025, December). Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem.
-
BenchChem. (n.d.). Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry. Benchchem.
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
-
Finn, M. G., et al. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
-
Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
-
BenchChem. (n.d.). Optimizing catalyst concentration for CuAAC reactions. Benchchem.
-
BenchChem Technical Support Team. (2025, December). troubleshooting low yield in copper-catalyzed click reactions. Benchchem.
-
Tokyo Chemical Industry. (n.d.). Ligands Accelerating Click Reaction.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
-
University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository.
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
-
Fokin, V. V., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
-
BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
-
Beilstein Archives. (2025, April 2). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. r/Chempros.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Copper-Catalyzed Click Reactions.
-
ResearchGate. (n.d.). Optimization of the click reaction conditions.
-
Wikipedia. (n.d.). Click chemistry.
-
BOC Sciences. (n.d.). Common Click Chemistry Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of (4-(But-3-yn-1-yloxy)phenyl)methanamine
Welcome to the technical support center for handling (4-(But-3-yn-1-yloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted this compound from reaction mixtures. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Understanding the Challenge: The Properties of this compound
This compound is a primary amine with a terminal alkyne. Its basic nature, conferred by the primary amine group, is the key to its separation from neutral or acidic byproducts and products. The predicted pKa of the protonated amine is approximately 9.3, a critical parameter for developing effective acid-base extraction protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but TLC analysis shows a significant amount of unreacted this compound. What is the quickest way to remove it?
For many common reaction types where the product is neutral, an acid-base extraction is the most efficient initial purification step.[1][2][3] The primary amine of your starting material is basic and can be protonated with a dilute acid to form a water-soluble ammonium salt.[3][4] This salt will partition into the aqueous phase, while your neutral product remains in the organic layer.
Core Principle: The difference in solubility between the neutral amine and its protonated salt form is the basis for this separation.[2]
Troubleshooting Guide: Purification Strategies
This section provides detailed protocols and troubleshooting advice for common purification challenges.
Scenario 1: Inefficient Removal of the Amine by Acid-Base Extraction
Problem: After performing an acid wash, a significant amount of the unreacted amine remains in the organic layer, as confirmed by TLC or LC-MS.
Potential Causes & Solutions:
-
Insufficient Acid: The amount of acid used may be insufficient to protonate all of the unreacted amine.
-
Solution: Use a larger volume of the acidic solution or a slightly more concentrated acid. It's crucial to ensure the aqueous phase is acidic (pH 1-2) after the extraction.
-
-
Incorrect Acid Choice: While hydrochloric acid is common, other acids can be used.
-
Solution: Consider using a 1 M solution of citric acid or a saturated solution of ammonium chloride for more sensitive products.
-
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, trapping the organic layer and preventing clean separation.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently shake or invert the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated amine will be in the aqueous layer. Drain the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of the amine.
-
Neutralization and Back-Extraction (Optional): To recover the unreacted amine, combine the acidic aqueous layers, cool in an ice bath, and basify with a suitable base (e.g., 2 M NaOH) to a pH of 9-10.[1] The deprotonated amine will precipitate or can be extracted back into an organic solvent.[4]
-
Final Wash: Wash the organic layer containing your product with brine to remove residual water, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Workflow for Acid-Base Extraction
Caption: Workflow for removing a basic amine via acid-base extraction.
Scenario 2: Product is Acid-Sensitive or also Basic
Problem: My desired product contains acid-labile functional groups or is also basic, making acid-base extraction unsuitable.
Solutions:
-
Silica Gel Chromatography: This is a standard technique for purifying a wide range of organic compounds.[5] The polarity difference between your product and the unreacted amine allows for separation.
-
Expert Tip: To prevent the amine from streaking on the silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.
-
-
Reversed-Phase Chromatography: If the product is highly polar, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[6]
-
Scavenger Resins: These are polymer-supported reagents designed to react with and remove specific types of molecules from a solution.[7] For primary amines, several types of scavenger resins are commercially available.[8]
Detailed Protocol: Purification with a Scavenger Resin
-
Resin Selection: Choose a scavenger resin appropriate for primary amines (e.g., an isocyanate or aldehyde-functionalized resin).
-
Reaction: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF).
-
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the unreacted amine. Monitor the reaction by TLC or LC-MS.
-
Filtration: Once the unreacted amine is consumed, filter the mixture to remove the resin.
-
Work-up: Wash the resin with fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
Workflow for Scavenger Resin Purification
Caption: General workflow for purification using a scavenger resin.
Scenario 3: The Amine is Difficult to Separate by Chromatography
Problem: The unreacted amine and the product have very similar polarities, resulting in poor separation by column chromatography.
Solutions:
-
Amine Protection: If feasible within the synthetic route, protecting the amine with a group like Boc (tert-butoxycarbonyl) can significantly alter its polarity and reactivity, making separation easier.[10][11][12] The protecting group can be removed in a subsequent step.
-
Salt Formation and Recrystallization: Convert the unreacted amine into a salt that may have different solubility properties than the product.[13][14]
Comparative Summary of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Fast, inexpensive, scalable.[16] | Not suitable for acid-sensitive or basic products. Can form emulsions. | Removing basic impurities from neutral or acidic products. |
| Silica Gel Chromatography | Widely applicable, good for a range of polarities.[5] | Can be time-consuming and use large solvent volumes. Amines can streak. | General purpose purification when extraction is not an option. |
| Scavenger Resins | High selectivity, simple filtration work-up.[7][9] | Resins can be expensive. Optimization of reaction time may be needed. | Reactions where the product is sensitive or difficult to separate by other means. |
| Salt Crystallization | Can provide very high purity material. | Dependent on favorable crystallization properties. May require screening of acids and solvents. | When other methods fail and the amine salt has distinct solubility. |
References
- Covalent Scavengers for Primary and Secondary Amines.
- Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols - Benchchem.
- Solid-Supported Scavengers - Supra sciences.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society.
- Trichloroacetic acid fueled practical amine purifications - PMC - NIH.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO.
- Trichloroacetic acid fueled practical amine purifications - Beilstein Journals.
- Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton.
- Boc Protecting Group for Amines - Chemistry Steps.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
-
Acid–base extraction - Wikipedia. Available at: [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
-
Scavenger Resins - Amerigo Scientific. Available at: [Link]
-
Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. Available at: [Link]
- Protecting groups in organic synthesis + H2O.
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. Available at: [Link]
- CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
- EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]
-
Isolation (Recovery) - University of Alberta. Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
-
Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. Available at: [Link]
- SEPARATION TECHNIQUES.
- Basics of chromatographic Techniques Course 1 - CCAMP.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. columbia.edu [columbia.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. suprasciences.com [suprasciences.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent degradation of alkyne amines
Core Directive: The Stability Paradox
Alkyne amines (e.g., propargylamine, various "click" chemistry linkers) act as bifunctional building blocks. Their utility lies in their dual reactivity: the nucleophilic amine and the bioorthogonal alkyne. However, this duality creates a stability paradox. The amine is prone to oxidation and carbamate formation, while the alkyne—particularly if terminal—is susceptible to polymerization and metal-catalyzed degradation.
This guide moves beyond "store in the fridge" advice. It provides a mechanistic understanding of degradation and self-validating protocols to ensure reagent integrity.
Mechanisms of Degradation (The "Why")
To prevent degradation, one must understand the specific chemical pathways that destroy alkyne amines.
A. Atmospheric Carbamylation ( Capture)
The most immediate threat to aliphatic amines is not oxidation, but carbon dioxide absorption .
-
Mechanism: Primary and secondary amines react reversibly with atmospheric
to form carbamates (or ammonium carbamate salts). -
Observation: A free-flowing liquid becomes viscous or develops a white crust/precipitate upon exposure to air.
-
Impact: This alters stoichiometry in sensitive reactions (e.g., amide couplings) and can quench catalysts.
B. Oxidative Decomposition (N-Oxidation)
-
Mechanism: The lone pair on the nitrogen atom is susceptible to attack by molecular oxygen, leading to N-oxides or hydroxylamines.
-
Catalysis: This process is accelerated by light and trace metal impurities.
-
Observation: Clear liquids turn yellow or brown (the "amine blush").
C. Alkyne Polymerization (Glaser/Straus Coupling)
-
Mechanism: Terminal alkynes (
) are thermodynamically unstable relative to their polymers. While slow at room temperature, this can be catalyzed by:-
Trace Metals: Copper (Cu) or Iron (Fe) contamination from spatulas or needles.
-
Concentration: Neat (undiluted) liquids promote intermolecular reactions.
-
-
Observation: The liquid becomes gummy or solidifies completely.
Troubleshooting & FAQs
Q1: My propargylamine has turned yellow. Is it still usable?
Diagnosis: Yellowing indicates early-stage oxidation (N-oxide formation) or trace polymerization.
Validation Test: Run a proton NMR (
-
Pass: If the integration of the
-methylene protons (next to Nitrogen) and the alkyne proton remains correct relative to each other, the impurity level is likely <1%. It may be usable for crude reactions. -
Fail: If you see broad "humps" in the baseline or new peaks downfield (2.5–3.0 ppm shift), discard the sample. Distillation is required to recover purity.
Q2: I see a white solid precipitate in my neat amine liquid.
Diagnosis: This is likely the ammonium carbamate salt formed from
-
Flush the container with dry Argon.
-
Gently warm the sample (if thermal stability permits, <40°C) under vacuum. Carbamates are often reversible and may dissociate back to the amine and
gas. -
Critical: If the solid does not dissolve or sublime, filter the liquid through a 0.2
PTFE filter before use.
Q3: Why do you recommend storing as an HCl salt instead of the free base?
Scientific Rationale: Converting the amine to a hydrochloride (HCl) salt protonates the nitrogen lone pair (
-
Effect 1: It shuts down N-oxidation (no lone pair available for
attack). -
Effect 2: It prevents carbamate formation (ammonium ions do not react with
). -
Effect 3: It renders the material a solid, significantly reducing the kinetic rate of alkyne polymerization compared to the neat liquid phase.
Best Practice Workflows
Workflow A: General Storage (Liquid Free Base)
For active use samples (1-3 months).
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows polymerization kinetics. |
| Atmosphere | Argon (Ar) | Ar is heavier than air, providing a better "blanket" than Nitrogen ( |
| Container | Amber Glass | Blocks UV light which catalyzes oxidation. |
| Seal | Parafilm over cap | Prevents moisture/oxygen diffusion. |
Workflow B: The "Gold Standard" – Conversion to HCl Salt
For long-term banking (>6 months). This protocol converts unstable liquids into stable solids.
Reagents:
-
Alkyne Amine (Free Base)
-
Anhydrous Diethyl Ether or 1,4-Dioxane
-
4M HCl in Dioxane (Commercial solution)
Protocol:
-
Dissolution: Dissolve the amine free base in anhydrous Diethyl Ether (approx. 10 mL solvent per 1 g amine).
-
Note: If the amine is not soluble in ether, use Dioxane.
-
-
Acidification: Place the flask in an ice bath (0°C). Dropwise, add 4M HCl in Dioxane.[1][2]
-
Stoichiometry: Add 1.1 equivalents of HCl.
-
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Isolation: Filter the solid using a sintered glass funnel (vacuum filtration).
-
Washing: Wash the filter cake with cold anhydrous ether (
mL) to remove excess acid and impurities. -
Drying: Dry under high vacuum for 4 hours to remove trace solvent.
-
Result: A stable, white, non-hygroscopic solid that can be stored at room temperature (though -20°C is still preferred).
Visualization: Decision & Storage Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic logic for assessing degraded alkyne amine reagents.
Diagram 2: Storage Workflow (The "Salt" Pathway)
Caption: Workflow for converting unstable free bases to stable hydrochloride salts.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Propargylamine Hydrochloride. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: Propargylamine, 98%. Retrieved from
-
BenchChem. (2024). Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling. Retrieved from
-
American Chemical Society (ACS). (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from
-
ResearchGate. (2020). Conversion of Amines to Amine Salts: Protocols and Stability. Retrieved from
Sources
Validation & Comparative
1H NMR Analysis Guide: (4-(But-3-yn-1-yloxy)phenyl)methanamine
This guide provides an in-depth technical analysis of the 1H NMR characterization of (4-(But-3-yn-1-yloxy)phenyl)methanamine . Designed for researchers in medicinal chemistry and bioconjugation, this document moves beyond basic spectral listing to offer a comparative analysis of solvent systems and impurity differentiation, ensuring robust quality control for "click" chemistry linkers.
Executive Summary: The Analytical Challenge
This compound is a bifunctional linker featuring a primary amine for conjugation (e.g., to activated esters) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The Core Analytical Challenge:
-
Solvent-Dependent Resolution: The primary amine (
) and the terminal alkyne ( ) protons have distinct relaxation behaviors and exchange rates that vary significantly between deuterated chloroform ( ) and dimethyl sulfoxide ( ). -
Structural Validation: Confirming the integrity of the O-alkylation vs. N-alkylation during synthesis is critical.
Structural Breakdown & Theoretical Assignment
The molecule consists of three distinct magnetic environments: the Para-Substituted Aromatic System , the Benzylic Amine , and the Butynyl Ether Tail .
Expected Chemical Shifts (δ)
| Fragment | Proton Type | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Approx. Shift ( | Diagnostic Value |
| Aromatic | Ar-H (ortho to ether) | Doublet ( | 6.85 – 6.95 ppm | 6.90 – 7.00 ppm | Confirms p-substitution pattern. |
| Aromatic | Ar-H (ortho to amine) | Doublet ( | 7.20 – 7.30 ppm | 7.25 – 7.35 ppm | Distinct from phenol precursors. |
| Linker | Triplet ( | 4.05 – 4.15 ppm | 4.00 – 4.10 ppm | Verifies ether formation. | |
| Linker | Triplet of Doublets | 2.60 – 2.70 ppm | 2.55 – 2.65 ppm | Coupling to alkyne H is key. | |
| Alkyne | Triplet ( | 1.98 – 2.05 ppm | 2.80 – 2.90 ppm | Critical: Confirm terminal alkyne integrity. | |
| Amine | Singlet | 3.75 – 3.85 ppm | 3.65 – 3.75 ppm | Integration validates amine presence. | |
| Amine | Broad Singlet | ~1.5 ppm (Variable) | ~3.0 - 8.0 ppm | Highly solvent/pH dependent. |
Comparative Analysis: Solvent Selection Strategy
The choice of solvent fundamentally alters the visibility of exchangeable protons and the separation of critical multiplets.
Option A: Chloroform-d (
)
-
Pros: Sharp line shapes; excellent separation of the aliphatic butynyl chain protons. The terminal alkyne proton (
) appears upfield (~2.0 ppm), distinct from most impurities. -
Cons: The ammonium protons (
) are often broad or invisible due to rapid exchange. The benzylic methylene ( ) can merge with water or methanol residues if the sample isn't dry. -
Best For: Routine purity checks of the free base.
Option B: DMSO-d6 (
)
-
Pros: Excellent for polar salts (e.g., Hydrochloride salt). Slows proton exchange, often revealing the
protons as a distinct broad peak or even a triplet (if coupling to persists). -
Cons: The viscosity broadens all peaks slightly. The residual water peak (3.33 ppm) often interferes with the benzylic or ether signals. The alkyne proton shifts downfield (~2.8 ppm), potentially overlapping with solvent satellites.
-
Best For: Full characterization, salt forms, and confirming the total proton count including exchangeables.
Decision Matrix (Visualized)
Figure 1: Decision logic for selecting the optimal NMR solvent based on sample form and solubility.
Comparative Analysis: Purity & Precursor Differentiation
Distinguishing the product from its synthetic precursors is the primary quality control requirement.
| Feature | Product (Amine) | Precursor (Nitrile) | Precursor (Boc-Amine) |
| Benzylic Position | Absent | ||
| Aliphatic Region | Clean ~1.5 - 2.7 ppm | Clean | Strong Singlet |
| Aromatic Shifts | Ortho protons ~7.2 ppm | Ortho protons ~7.6 ppm (Deshielded by CN) | Similar to product |
| IR Correlation | N-H stretch (weak) | C≡N stretch (~2220 cm⁻¹) | C=O stretch (Amide) |
Key Insight: If the aromatic doublets are split significantly wider than 0.4 ppm (e.g., 6.9 and 7.6 ppm), you likely have residual 4-(But-3-yn-1-yloxy)benzonitrile , as the nitrile group is strongly electron-withdrawing compared to the aminomethyl group.
Experimental Protocol
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of
(containing 0.03% TMS).-
Note: If the sample is the HCl salt, use
+ 1 drop of (to collapse the NH exchange coupling if resolution is poor).
-
-
Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Number of Scans (NS): 16 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Terminal alkyne protons have long
relaxation times. A short D1 can reduce the integration of the alkyne proton, leading to a false calculation of the ether chain ratio.
-
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Integration
-
Reference: Calibrate TMS to 0.00 ppm (or residual
to 7.26 ppm). -
Phase/Baseline: Apply automatic phase correction followed by manual adjustment if the alkyne triplet is distorted.
-
Integration Logic:
Troubleshooting & Self-Validation Logic
Use the following logic flow to validate your assignment.
Figure 2: Logic flow for validating spectral integration and identifying common acquisition errors.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard reference for characteristic chemical shifts of alkynes and benzylamines).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for estimation of substituent effects on aromatic rings).[1]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. web.pdx.edu [web.pdx.edu]
- 3. rsc.org [rsc.org]
- 4. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 5. [4-(Allyloxy)phenyl](phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
Mass spectrometry fragmentation patterns of alkyne benzylamines
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Mass Spectrometry Division Subject: Advanced Characterization Guide: MS Fragmentation of Alkyne Benzylamines vs. Structural Analogs
Executive Summary
N-benzyl-N-alkynyl amines (alkyne benzylamines) represent a critical structural motif in medicinal chemistry, serving as precursors for MAO-B inhibitors (e.g., Selegiline, Rasagiline) and neuroprotective agents. Their mass spectrometric (MS) characterization presents unique challenges due to the competing fragmentation pathways of the benzyl and alkynyl moieties.
This guide provides a definitive technical comparison of alkyne benzylamine fragmentation against their alkene and alkyl analogs. Unlike standard alkyl amines, alkyne derivatives exhibit distinct "diagnostic ions" driven by the linear rigidity of the triple bond and the high stability of the propargyl cation. We analyze these patterns to equip you with a self-validating protocol for structural elucidation.
Mechanistic Deep Dive: The "Duel" Between Benzyl and Alkyne
In Electron Ionization (EI) MS, the fragmentation of alkyne benzylamines is dominated by two competing resonance-stabilized cleavages: the Benzylic Cleavage and the Propargylic Cleavage . Understanding the hierarchy of these events is crucial for accurate identification.
A. The Tropylium Anchor (m/z 91)
The most prominent feature in the mass spectrum of any benzylamine is the base peak at m/z 91 .
-
Mechanism: Following ionization, the C-N bond cleaves heterolytically. The resulting benzyl cation (
) undergoes an immediate ring expansion to form the aromatic, seven-membered tropylium ion ( ). -
Diagnostic Value: While m/z 91 confirms the presence of the benzyl group, it is not unique to the alkyne. It serves as the "internal standard" for relative abundance comparisons.[1]
B. The Propargyl Signature (m/z 39)
Unlike alkyl chains that fragment via random C-C bond breakages, the propargyl group (
-
Propargyl Cation Formation: Cleavage of the N-propargyl bond generates the resonance-stabilized propargyl cation (
) at m/z 39 . -
Differentiation: This is a critical differentiator from alkene analogs (allyl groups), which produce an allyl cation at m/z 41 .
C. The "Rigidity Rule" & Hydrogen Rearrangements
A key insight often overlooked is the geometric constraint of the alkyne.
-
Alkene Analogs: N-benzyl-N-allylamines often undergo McLafferty-type rearrangements (gamma-hydrogen transfer) because the flexible double bond allows for a 6-membered transition state.
-
Alkyne Analogs: The linear geometry of the
bond prevents the formation of the required cyclic transition state for standard McLafferty rearrangements. Consequently, alkyne benzylamines show suppressed rearrangement ions compared to their alkene counterparts, favoring direct cleavage instead.
Comparative Analysis: Alkyne vs. Alkene vs. Alkyl
The following table contrasts the fragmentation behavior of N-benzyl-N-propargylamine (Alkyne) against its structural analogs: N-benzyl-N-allylamine (Alkene) and N-benzyl-N-propylamine (Alkyl).
Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
| Feature | Alkyne (Propargyl) | Alkene (Allyl) | Alkyl (Propyl) | Mechanistic Driver |
| Side Chain Cation | m/z 39 ( | m/z 41 ( | m/z 43 ( | Stability of the formed carbocation. |
| Neutral Loss | Loss of 39 Da (Propargyl radical) | Loss of 41 Da (Allyl radical) | Loss of 43 Da (Propyl radical) | N-C bond cleavage energy. |
| Rearrangement | Rare/Absent | Common (McLafferty) | Common (H-transfer) | Alkyne linearity prevents 6-membered transition state. |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 91 (Tropylium) | Benzyl group dominates charge retention. |
| Alpha-Cleavage | Forms iminium ion | Forms iminium ion | Forms iminium ion | Stability of the iminium intermediate. |
Analyst Insight: When analyzing an unknown, look specifically for the absence of rearrangement peaks (e.g., M-42 in propyl amines) and the presence of the m/z 39 peak to confirm the alkyne moiety.
Experimental Protocol: Self-Validating Characterization
To ensure reproducible data that can be confidently cited in regulatory filings or publications, follow this "self-validating" workflow.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade) . Avoid chlorinated solvents which can form adducts.[1]
-
Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS injection.
Phase 2: GC-MS Acquisition (Standard EI)
-
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).
-
Column: DB-5ms or equivalent (Non-polar).
-
Scan Range: m/z 30 – 500.
-
Validation Step: Check for the m/z 91 peak.[4] If intensity is <50% of base peak, check ion source cleanliness (benzylamines are sensitive to source contamination).
Phase 3: ESI-MS/MS (Structural Confirmation)
For detailed pathway validation (e.g., drug metabolite studies):
-
Mode: Positive Ion Mode (+ESI).
-
Precursor Selection: Isolate
.[1] -
Collision Energy (CE): Ramp 10–40 eV.
-
Key Transition Monitoring:
-
Watch for the Neutral Loss of 39 Da (Propargyl) vs Neutral Loss of 17 Da (Ammonia/Amine).
-
Rasagiline Specific: Monitor transition m/z 172
117 (Indan-1-yl cation). -
Selegiline Specific: Monitor transition m/z 188
150 (Loss of propargyl group) and m/z 91.
-
Visualizing the Fragmentation Pathways
The following diagrams illustrate the competing pathways and the logical decision tree for distinguishing these compounds.
Diagram 1: Fragmentation Mechanism of N-Benzyl-N-Propargylamine
Caption: Primary fragmentation pathways showing the competition between Benzylic (m/z 91) and Propargylic (m/z 39) cleavage events.
Diagram 2: Decision Tree for Structural Elucidation
Caption: Logical workflow for distinguishing alkyne benzylamines from alkene and alkyl analogs based on diagnostic ions and rearrangement patterns.
References
-
McLafferty, F. W. (1959).[5] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. Link
-
Bialecki, J., et al. (2006). "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study." Rapid Communications in Mass Spectrometry, 20(4), 639-648. Link
-
Kanu, A. B., et al. (2019). "Ion fragmentation of small molecules in mass spectrometry." Journal of Mass Spectrometry, 54(1), 1-15. Link
-
NIST Mass Spectrometry Data Center. "Selegiline Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
Sources
Beyond the "Connector" Myth: Rigid Phenyl vs. Flexible PEG Linkers in PROTACs
Executive Summary: The Active Structural Role of the Linker
In early PROTAC development, linkers were often viewed as passive "connectors"—inert bridges whose only function was to span the distance between the E3 ligase and the Protein of Interest (POI). This view is now obsolete. The linker is a critical structural determinant that dictates the ternary complex (TC) geometry , cooperativity (
This guide compares the two dominant linker philosophies:
-
Flexible Linkers (PEG/Alkyl): Rely on "sampling" multiple conformations to find a productive binding orientation.
-
Rigid Linkers (Phenyl/Piperazine/Alkyne): Rely on "pre-organization" to reduce the entropic penalty of binding and enforce specific, high-affinity ternary structures.
Mechanism of Action: Entropy, Enthalpy, and Cooperativity
The fundamental difference between rigid and flexible linkers lies in the thermodynamics of ternary complex formation.
The Entropic Trade-off
-
Flexible Linkers (e.g., PEG):
-
Mechanism: In solution, a PEG linker adopts a "random coil" ensemble of thousands of conformations. Upon binding both proteins, it must collapse into a single bioactive conformation.
-
Thermodynamics: This collapse creates a massive entropic penalty (
), which fights against the binding energy. -
Consequence: Unless the protein-protein interactions (PPIs) are extremely strong, the ternary complex may be unstable, leading to a low cooperativity factor (
).
-
-
Rigid Linkers (e.g., Phenyl/Piperazine):
-
Mechanism: The linker is chemically constrained (e.g., by a phenyl ring or macrocycle) to mimic the bioactive conformation before binding.
-
Thermodynamics: The entropic penalty is minimized because the molecule is "pre-organized."
-
Consequence: This often leads to positive cooperativity (
), where the PROTAC binds the second protein more tightly than the first, stabilizing the ternary complex and enhancing degradation.
-
Visualization: Ternary Complex Thermodynamics
The following diagram illustrates the energy landscape differences between flexible and rigid linkers.
Caption: Rigid linkers minimize the entropic cost of binding by pre-organizing the PROTAC, leading to more stable ternary complexes compared to the high-entropy penalty of flexible PEG linkers.
Comparative Analysis: Performance Metrics
The following table synthesizes data from multiple studies, including key comparisons in BTK and VHL degraders.
Table 1: Head-to-Head Performance Matrix
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Phenyl/Piperazine) | Scientific Rationale |
| Ternary Cooperativity ( | Typically Neutral or Negative ( | High Positive Potential ( | Rigid linkers can "lock" the proteins into a specific orientation that creates new protein-protein interfaces. |
| Degradation Potency (DC50) | Good (nM range), but often hit a "ceiling" | Excellent (sub-nM), often superior | Stability of the ternary complex directly correlates with ubiquitination efficiency ( |
| Selectivity | Low (Pan-degradation) | High (Isoform specific) | Rigid linkers prevent the PROTAC from conforming to slightly different off-target pockets (e.g., BRD4 vs BRD2). |
| Permeability | Low to Moderate | Moderate to High | PEG is highly polar and solvated. Rigid linkers (like phenyls) mask polar surface area and improve lipophilicity. |
| Metabolic Stability | Low (Oxidative metabolism) | High | PEG chains are susceptible to oxidative cleavage. Phenyl/heterocycles are more stable. |
| Hook Effect | Pronounced | Reduced / Mitigated | Higher cooperativity ( |
| Synthesis | Easy (Modular) | Difficult (Bespoke) | PEG is available in standard lengths. Rigid linkers often require custom multi-step organic synthesis. |
Table 2: Experimental Case Studies (Data Validation)
| Target | Linker Type | Compound | DC50 (nM) | Cooperativity ( | Key Outcome | Ref |
| BTK | Flexible (PEG) | Compound 11 (Long PEG) | ~10 nM | ~1.0 (Neutral) | Potent but non-cooperative; relies on "reach". | [1,2] |
| BTK | Rigid (Piperazine) | PTD10 / Comp 3e | 0.5 nM | > 2.0 (Positive) | Rigidification improved potency by 20x and metabolic stability ( | [3,4] |
| WDR5 | Flexible (PEG-4) | PROTAC 1 | > 10,000 nM | N/A | Failed to degrade due to dynamic/unstable complex. | [5] |
| WDR5 | Rigid (Pyrazine) | PROTAC 2 | 50 nM | High | Rigid linker enabled degradation where PEG failed completely. | [5] |
| BRD4 | Macrocyclic | MacroPROTAC-1 | ~50 nM | High | Eliminated Hook Effect completely up to 10 | [6] |
Decision Framework: The "Linkerology" Workflow
Do not default to PEG. Use this logic tree to determine the optimal linker strategy for your specific stage of development.
Caption: A strategic workflow for linker selection. Use flexible linkers for initial "fishing" when structural data is absent; switch to rigid linkers for optimization or when structural modeling is possible.
Experimental Protocols
To validate your linker choice, you must measure the Cooperativity Factor (
Protocol 1: Surface Plasmon Resonance (SPR) for Cooperativity ( )
Objective: Determine if your linker induces positive cooperativity (
Reagents:
-
Biotinylated E3 Ligase (e.g., CRBN or VHL).[1]
-
Purified POI (Protein of Interest).
-
Biacore/Octet Instrument.
Methodology:
-
Immobilization: Immobilize the E3 ligase on a Streptavidin (SA) chip.
-
Binary Binding (
): Inject the PROTAC alone over the E3 surface. Measure steady-state affinity ( ). -
Ternary Binding (
):-
Saturate the PROTAC binding site by injecting a high concentration of PROTAC (maintain flow).
-
Inject the POI over the PROTAC-saturated E3 surface.
-
Measure the affinity of the POI binding to the PROTAC-E3 complex (
).
-
-
Calculation:
-
Note: You must also measure POI binding to PROTAC in solution (e.g., via Fluorescence Polarization) to get the numerator, or reverse the SPR setup (Immobilize POI, inject PROTAC, then E3).
-
Interpretation:
- : Positive cooperativity (Rigid linker is likely forming de novo interactions).
- : Non-cooperative (Flexible linker acting as a passive tether).
- : Negative cooperativity (Steric clash; linker is too short or rigid in wrong geometry).
Protocol 2: PAMPA Permeability Assay
Objective: Compare cell permeability of PEG vs. Phenyl linker variants.
-
Preparation: Prepare 10 mM stocks of PROTACs in DMSO. Dilute to 10
M in PBS (pH 7.4). -
Plate Setup: Add 300
L of donor solution (PROTAC) to the bottom plate. -
Membrane: Coat the PVDF membrane of the top plate with 5
L of GIT-0 lipid solution. -
Incubation: Mate plates and incubate for 4 hours at 25°C.
-
Analysis: Measure concentration in donor and acceptor compartments via LC-MS/MS.
-
Calculation: Calculate
(cm/s).-
Target: Rigid linkers often achieve
cm/s, whereas long PEG chains often fall below this threshold due to exposed polar oxygen atoms.
-
References
-
Zorba, A., et al. (2018).[6] "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.[6] Link
-
Sun, X., et al. (2019). "PROTACs: great opportunities for targeted protein degradation."[6][9][13] Signal Transduction and Targeted Therapy, 4, 64. Link
-
Yu, X., et al. (2023). "Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy." European Journal of Medicinal Chemistry, 255, 115403. Link
- Tinworth, C.P., et al. (2022). "PROTAC Linker Design: The Difference Between a Connector and a Structural Element." Journal of Medicinal Chemistry, 65(10), 7021-7035.
-
Li, F., et al. (2022). "Structural Basis of Conformational Dynamics in PROTAC-Induced Protein Degradation." Journal of Chemical Information and Modeling, 62(2), 340-349. Link
-
Testa, A., et al. (2020).[4] "Structure-Based Design of a Macrocyclic PROTAC." Angewandte Chemie International Edition, 59(4), 1727-1734.[4] Link
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Based Design of a Macrocyclic PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs | ADMET and DMPK [pub.iapchem.org]
- 12. precisepeg.com [precisepeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of (4-(But-3-yn-1-yloxy)phenyl)methanamine and Propargyl Amine for Bioconjugation and Drug Development
In the landscape of medicinal chemistry and drug development, bifunctional molecules that serve as versatile scaffolds are invaluable. Among these, compounds possessing both an amine for conjugation and a terminal alkyne for "click" chemistry have gained prominence. This guide provides an in-depth technical comparison of two such molecules: the structurally complex (4-(But-3-yn-1-yloxy)phenyl)methanamine and the elemental propargyl amine. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported understanding of their respective reactivities to inform rational selection in synthesis and bioconjugation strategies.
Part 1: Molecular Structure and Physicochemical Properties
A molecule's reactivity is fundamentally dictated by its structure. While both compounds feature a primary amine and a terminal alkyne, their molecular architecture is profoundly different, leading to significant variations in their chemical behavior.
This compound is a benzylic amine. The amine is attached to a phenyl ring via a methylene (-CH2-) spacer. This separation is critical, as it prevents the nitrogen's lone pair from delocalizing into the aromatic system, making its basicity closer to that of aliphatic amines rather than anilines.[1] The phenyl ring is substituted at the para-position with a but-3-yn-1-yloxy group, which provides the terminal alkyne functionality at the end of a flexible four-carbon ether chain.
Propargyl Amine (or prop-2-yn-1-amine) is a primary aliphatic amine.[2] It is a compact molecule where the amine is directly attached to the propargyl group (-CH2C≡CH).[3] This simple structure results in low steric hindrance and distinct electronic properties.
The key structural distinctions are visualized below:
Figure 1: High-level structural comparison of the two amines.
A summary of their core physicochemical properties further highlights their differences:
| Property | This compound | Propargyl Amine | Reference |
| Molecular Formula | C₁₁H₁₃NO | C₃H₅N | [2] |
| Molecular Weight | 175.23 g/mol | 55.08 g/mol | [2] |
| Amine Type | Primary Benzylic | Primary Aliphatic | [1][2] |
| pKa (Conjugate Acid) | ~9.3-9.6 (Estimated from Benzylamine) | ~7.9-8.2 (Predicted) | [4][5][6] |
| Predicted XLogP3 | 1.8 | -0.4 | |
| Appearance | (Varies by salt form) | Clear colorless to yellow liquid | [5] |
| Boiling Point | N/A | 83-84 °C | [2][5] |
Part 2: Comparative Reactivity of the Amine Moiety
The primary amine in both molecules is a versatile nucleophile, crucial for forming amide bonds, secondary amines via reductive amination, and other key linkages.[7] However, their reactivity profiles are not identical due to electronic and steric disparities.
Theoretical Analysis: Basicity and Nucleophilicity
The reactivity of an amine is governed by the availability of its nitrogen lone pair and the steric accessibility of the nitrogen atom.
-
Electronic Effects: Propargyl amine is a simple aliphatic amine. Its basicity is primarily dictated by the localized lone pair on the nitrogen. In contrast, this compound is a benzylic amine. While the nitrogen is not directly conjugated with the ring, the phenyl group can exert a mild electron-withdrawing inductive effect, making it slightly less basic than a comparable simple alkylamine like propylamine. For instance, the pKa of the propylammonium ion is 10.71, whereas that of the benzylammonium ion is 9.33, indicating propylamine is the stronger base.[4][8][9]
-
Steric Effects: Nucleophilicity is more sensitive to steric hindrance than basicity.[10] Propargyl amine is a small, sterically unhindered molecule. Conversely, the amine in this compound is attached to a bulky benzyl group. This bulk can significantly impede the approach of the amine to an electrophilic center, especially a sterically crowded one.[11][12]
Figure 2: Amine nucleophilicity comparison.
Experimental Showcase 1: Acylation (Amide Bond Formation)
Acylation is a cornerstone reaction in medicinal chemistry. The reaction of the amine with an acyl chloride proceeds via nucleophilic acyl substitution.[13] Due to lower steric hindrance and potentially higher intrinsic nucleophilicity, propargyl amine is expected to react more rapidly than its benzylic counterpart.
Representative Protocol: Acylation with Benzoyl Chloride
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.3 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 20 minutes.
-
After complete addition, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[13]
-
Purify the crude product via flash column chromatography.
Expected Performance Comparison:
| Parameter | This compound | Propargyl Amine | Rationale |
| Reaction Time | Slower (e.g., 4-6 hours) | Faster (e.g., 1-2 hours) | Lower steric hindrance for propargyl amine.[10][12] |
| Yield | Good to Excellent | Excellent | Both are efficient, but side reactions are less likely with the faster reaction. |
| Reaction Conditions | May require slightly elevated temperature for sluggish reactions. | Readily proceeds at room temperature. | Higher activation energy due to steric factors for the benzylic amine.[11] |
Experimental Showcase 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound to form an imine, which is then reduced in situ.[14][15]
Representative Protocol: Reductive Amination with Benzaldehyde
-
To a solution of benzaldehyde (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions to the reaction mixture.[16]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Performance Comparison:
| Parameter | This compound | Propargyl Amine | Rationale |
| Imine Formation Rate | Slower | Faster | Less steric hindrance around the nitrogen facilitates attack on the carbonyl. |
| Overall Yield | Good | Good to Excellent | The reaction is generally high-yielding for both, but efficiency may be slightly lower for the bulkier amine.[16] |
| Potential Side Reactions | Lower risk of dialkylation. | Higher risk of dialkylation due to higher reactivity of the resulting secondary amine. | The secondary amine formed from propargyl amine is less sterically hindered and can compete for the aldehyde. |
Part 3: Comparative Reactivity of the Alkyne Moiety
Both molecules are equipped with a terminal alkyne, making them prime candidates for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the gold standard of click chemistry.[17] This reaction forms a stable triazole linkage and is widely used for bioconjugation in aqueous media.[18]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reactivity of the terminal alkyne is less dependent on the overall molecular structure than the amine, but factors like solubility and catalyst accessibility can play a role.
Figure 3: General workflow for a CuAAC reaction.
Detailed Protocol Steps:
-
Reagent Preparation: Prepare stock solutions as described in Figure 3. The use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) catalyst and minimize biomolecule damage in bioconjugation settings.[18][19]
-
Reaction Assembly: In a microcentrifuge tube, combine a buffer (e.g., phosphate-buffered saline), the alkyne-containing molecule (1.0 eq), and the azide-containing molecule (1.1 eq).
-
Catalyst Addition: Prepare a premix of CuSO₄ (e.g., 5 mol%) and the ligand (e.g., 25 mol%). Add this to the reaction mixture.
-
Initiation: Add the freshly prepared sodium ascorbate solution (e.g., 50 mol%) to the tube to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For bioconjugation, reactions are often performed at low micromolar concentrations.[18]
Expected Performance Comparison:
| Parameter | This compound | Propargyl Amine | Rationale |
| Reaction Kinetics | Fast | Fast | The reactivity of the terminal alkyne is intrinsically high for both. Minor differences may arise from catalyst accessibility. |
| Solubility | More soluble in organic co-solvents (e.g., DMSO, DMF). May require co-solvents in aqueous buffers. | Highly soluble in aqueous solutions (as a salt).[3] | The aromatic ring increases hydrophobicity. |
| Purification | Product is more readily separated from polar reagents by extraction or reverse-phase HPLC. | Product is highly polar, potentially complicating separation from aqueous reagents. | Significant difference in polarity. |
Summary and Recommendations
Both this compound and propargyl amine are potent bifunctional linkers, but their optimal applications differ based on their distinct reactivity profiles.
| Feature | This compound | Propargyl Amine |
| Amine Nucleophilicity | Moderate: Sterically hindered, slightly less basic. | High: Sterically accessible, more basic. |
| Alkyne Reactivity | Excellent: Standard for CuAAC. | Excellent: Standard for CuAAC. |
| Steric Profile | Bulky: Provides a rigid, defined spacer. | Minimal: Small and flexible. |
| Solubility Profile | More hydrophobic, favors organic solvents. | More hydrophilic, favors aqueous media. |
| Key Advantage | Rigid aromatic core acts as a well-defined spacer. | Maximal amine reactivity and minimal size. |
| Key Limitation | Slower amine reaction rates due to steric bulk. | Potential for amine over-alkylation; product polarity. |
Expert Recommendations:
-
Choose Propargyl Amine when:
-
The highest possible rate of amine reaction (acylation, alkylation) is critical.
-
Minimal steric footprint is required to avoid disrupting the binding or function of a parent molecule.
-
The final conjugate requires high water solubility.
-
-
Choose this compound when:
-
A rigid, well-defined spacer is needed to separate two conjugated entities by a known distance.
-
The slightly reduced amine reactivity is acceptable or even desirable to improve selectivity in the presence of other nucleophiles.
-
The hydrophobic character of the aromatic ring is beneficial for purification or for specific interactions (e.g., π-stacking) within a biological target.
-
Ultimately, the choice between these two reagents is a strategic one. By understanding the fundamental principles of their structure and reactivity, researchers can make an informed decision that best aligns with the specific goals of their synthetic or bioconjugation project.
References
-
Vaia. (n.d.). Problem 5 The benzylammonium ion. Available at: [Link]
-
Ji, P., et al. (n.d.). The calculated pKa values of the α C−H bonds of propargylic amine 1 b... ResearchGate. Available at: [Link]
-
Saha, C., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]
-
Kotha, S., et al. (2013). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Available at: [Link]
-
bartleby. (2021). Answered: The benzylammonium ion (c6H5CH2NH3+) has pka=9.33 and the propylammonium ion has pka=10.71. Available at: [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine.... Available at: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Homework.Study.com. (n.d.). The benzylammonium ion (C_6H_5CH_2NH_3^+) has pK_a = 9.33, and the propylammonium ion has pK_a =.... Available at: [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]
-
Kempe, R., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]
-
LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Aromatic and aliphatic amines. Available at: [Link]
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Available at: [Link]
-
Elektronische Hochschulschriften der LMU München. (2019). Aliphatic and Aromatic Amines: CH Bond Functionalization and Kinetics of Their Reactions.... Available at: [Link]
-
Organic Chemistry Portal. (2017). Stereospecific Nucleophilic Substitution of Enantioenriched Tertiary Benzylic Amines via in Situ Activation with Benzyne. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic?. Available at: [Link]
-
Wikipedia. (n.d.). Propargylamine. Available at: [Link]
-
Quora. (2018). How is propylamine different from phenylamine in terms of pH?. Available at: [Link]
-
PubMed. (2006). Electronic effects of ring substituents on triplet benzylic biradicals. Available at: [Link]
-
LibreTexts. (2023). Reactivity of Amines. Available at: [Link]
-
Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. Available at: [Link]
-
ResearchGate. (2025). Alkoxy Group-Boosted Internal Redox Reaction: Application to Benzylic Hydride Shift/Cyclization of Electron-Deficient Aromatic Rings. Available at: [Link]
-
PubChem. (n.d.). 4-Phenylbut-3-yn-1-ol. Available at: [Link]
-
Chemical Synthesis Database. (2025). 4-phenyl-3-butyn-2-one. Available at: [Link]
-
ResearchGate. (n.d.). Electro-oxidative amination of benzylic C(sp³)–C(sp³) bonds in aromatic hydrocarbons. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Phenylbut-3-ene-1-yne. Available at: [Link]
-
MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Propargylamine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. vaia.com [vaia.com]
- 5. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]
- 6. PROPARGYLAMINE | 2450-71-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Answered: The benzylammonium ion (c6H5CH2NH3+) has pka=9.33 and the propylammonium ion has pka=10.71. Which is the stronger base, benzylamine or propylamine | bartleby [bartleby.com]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gctlc.org [gctlc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the Infrared Spectroscopy of Alkyne and Amine Groups
This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for alkyne and amine functional groups. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting data to aid in the accurate identification and differentiation of these crucial chemical moieties.
Introduction to Infrared Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. Consequently, specific functional groups exhibit characteristic absorption bands in the IR spectrum, making it an invaluable tool for qualitative analysis and structural elucidation.
The intensity of an absorption band in an IR spectrum is related to the change in the dipole moment of the bond during vibration. Bonds with a larger change in dipole moment will exhibit stronger absorptions. The shape of the peak, whether sharp or broad, is often influenced by factors such as hydrogen bonding.
Part 1: In-Depth Analysis of Alkyne Group IR Signatures
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond (C≡C). The key vibrational modes for alkynes in IR spectroscopy are the C≡C stretching and the ≡C-H stretching and bending vibrations.
C≡C Triple Bond Stretching
The stretching vibration of the carbon-carbon triple bond is a key diagnostic feature for alkynes.
-
Wavenumber Range: This absorption typically appears in the range of 2100-2260 cm⁻¹ . This region of the IR spectrum is often sparsely populated, making the presence of a peak here a strong indicator of an alkyne or a nitrile (C≡N).
-
Intensity: The intensity of the C≡C stretching band is generally weak to medium .
-
Internal Alkynes: In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the C≡C stretch is very small, resulting in a very weak or sometimes absent absorption.
-
Terminal Alkynes: Terminal alkynes exhibit a more noticeable change in dipole moment, leading to a more intense, though still often weak, absorption compared to internal alkynes.
-
≡C-H Bond Vibrations in Terminal Alkynes
Terminal alkynes, which have a hydrogen atom directly attached to a triply bonded carbon, display additional characteristic peaks.
-
≡C-H Stretching:
-
Wavenumber Range: A strong and sharp absorption band appears around 3300 cm⁻¹ (typically 3330-3270 cm⁻¹). The sharpness of this peak is a key distinguishing feature.
-
Causality: The carbon in a C-H bond of a terminal alkyne is sp-hybridized. The increased s-character in the sp hybrid orbital leads to a stronger and shorter C-H bond compared to sp² and sp³ hybridized carbons, resulting in a higher stretching frequency.
-
-
≡C-H Bending:
-
Wavenumber Range: A strong and broad absorption can be observed in the range of 700-610 cm⁻¹ .
-
The presence of both the C≡C stretch and the sharp ≡C-H stretch is a definitive indicator of a terminal alkyne.
Part 2: Comprehensive Analysis of Amine Group IR Signatures
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. The IR spectra of amines are characterized by N-H and C-N vibrations.
N-H Stretching Vibrations
The N-H stretching absorptions are found in the region of 3300-3500 cm⁻¹ . These bands are typically weaker and sharper than the O-H stretching bands of alcohols, which appear in a similar region.
The number of N-H stretching bands is highly diagnostic for the classification of amines:
-
Primary Amines (R-NH₂):
-
Appearance: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region.
-
Vibrational Modes: These two bands arise from the asymmetric and symmetric stretching of the two N-H bonds. The asymmetric stretch occurs at a higher frequency (around 3400-3500 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3300-3400 cm⁻¹).
-
-
Secondary Amines (R₂-NH):
-
Appearance: Secondary amines, having only one N-H bond, show a single, weaker absorption band in the 3350-3310 cm⁻¹ range.
-
-
Tertiary Amines (R₃-N):
-
Appearance: Tertiary amines do not have an N-H bond, and therefore, they do not show any absorption in this region.
-
N-H Bending Vibrations
-
Primary Amines: A medium to strong, often broad, "scissoring" vibration occurs in the 1580-1650 cm⁻¹ range. A broad N-H "wagging" band can also be seen between 665-910 cm⁻¹.
-
Secondary Amines: N-H bending vibrations for secondary amines are generally weak and can be difficult to observe. A broad N-H wagging absorption may be present in the 650-900 cm⁻¹ range for liquid samples.
C-N Stretching Vibrations
The C-N stretching absorptions are typically found in the fingerprint region of the spectrum.
-
Aliphatic Amines: These show medium to weak absorptions in the 1020-1250 cm⁻¹ range.
-
Aromatic Amines: The C-N bond in aromatic amines is stronger due to resonance, resulting in a stronger absorption at a higher frequency, typically in the 1250-1335 cm⁻¹ region.
Part 3: Comparative Analysis and Data Summary
A direct comparison of the key IR features of alkynes and amines reveals distinct differences that allow for their unambiguous identification.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Peak Shape |
| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong | Sharp |
| C≡C Stretch | 2260-2100 | Weak to Medium | Sharp | |
| ≡C-H Bend | 700-610 | Strong | Broad | |
| Internal Alkyne | C≡C Stretch | 2260-2100 | Weak to Absent | Sharp |
| Primary Amine | N-H Asymmetric Stretch | 3400-3300 | Medium | Sharp |
| N-H Symmetric Stretch | 3330-3250 | Medium | Sharp | |
| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Broad | |
| N-H Wag | 910-665 | Strong | Broad | |
| C-N Stretch (Aliphatic) | 1250-1020 | Weak to Medium | - | |
| C-N Stretch (Aromatic) | 1335-1250 | Strong | - | |
| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Medium | Sharp |
| N-H Wag | 910-665 | Strong | Broad | |
| C-N Stretch (Aliphatic) | 1250-1020 | Weak to Medium | - | |
| C-N Stretch (Aromatic) | 1335-1250 | Strong | - | |
| Tertiary Amine | C-N Stretch (Aliphatic) | 1250-1020 | Weak to Medium | - |
| C-N Stretch (Aromatic) | 1335-1250 | Strong | - |
Key Differentiating Features:
-
The "Alkyne Region": The presence of a peak between 2100-2260 cm⁻¹ is a strong indicator of a C≡C triple bond. Amines do not absorb in this region.
-
The 3300 cm⁻¹ Peak: Both terminal alkynes and amines can show absorptions around 3300 cm⁻¹. However, the ≡C-H stretch of a terminal alkyne is characteristically a single, sharp, and strong peak. In contrast, a primary amine will show two distinct, sharper peaks, while a secondary amine will show a single, often broader and weaker peak compared to the alkyne ≡C-H stretch.
-
N-H Bending vs. Other Peaks: The N-H bending vibration of primary amines (1580-1650 cm⁻¹) can sometimes be mistaken for a C=C double bond stretch. However, the presence of the characteristic N-H stretching peaks will help in correct assignment.
Part 4: Experimental Protocols
Sample Preparation for IR Spectroscopy
Proper sample preparation is crucial for obtaining a high-quality IR spectrum. The choice of method depends on the physical state of the sample.
For Liquid Samples (Neat Film Method):
-
Place one to two drops of the pure liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum.
-
Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or chloroform) and store them in a desiccator.
For Solid Samples (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) to a very fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, powdered potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Part 5: Visualization of Key Vibrational Modes and Workflows
Molecular Vibrations
Caption: Key IR vibrational modes for alkyne and amine functional groups.
Experimental Workflow for IR Analysis
Caption: General workflow for sample analysis using IR spectroscopy.
Conclusion
The infrared spectra of alkynes and amines present a set of distinct and characteristic absorption bands that allow for their confident identification and differentiation. By understanding the underlying principles of molecular vibrations and recognizing the key features in the IR spectrum—such as the unique C≡C stretch of alkynes and the informative N-H stretching patterns of amines—researchers can effectively elucidate the functional groups present in a molecule. This guide provides a foundational framework for the interpretation of IR spectra for these two important classes of organic compounds.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Specac. (n.d.). How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
- Homework.Study.com. (n.d.). *4.Describe the procedure for preparing a liquid
Assessing metabolic stability of (4-(But-3-yn-1-yloxy)phenyl)methanamine motifs
This guide provides an in-depth technical assessment of the metabolic stability of (4-(But-3-yn-1-yloxy)phenyl)methanamine , a structural motif frequently employed as a "clickable" chemical probe in activity-based protein profiling (ABPP) and fragment-based drug discovery (FBDD).
This analysis compares the native motif against structurally optimized alternatives designed to mitigate its inherent metabolic liabilities.[1]
Executive Summary & Motif Analysis
The This compound motif consists of a primary benzylic amine linked to a phenyl ring, which is para-substituted with a homopropargyl ether.
-
Primary Application: Chemical biology probes (ABPP) where the amine binds a target (e.g., kinase, oxidase) and the terminal alkyne serves as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Metabolic Verdict: High Clearance / Low Stability. The molecule is a "soft drug" motif. While the alkyne ether is relatively robust, the primary benzylic amine is a privileged substrate for Monoamine Oxidases (MAO-A/B) and CYP450-mediated oxidative deamination. This rapid metabolism compromises in vivo utility, restricting the probe to in vitro or cell-lysate applications unless structurally modified.
Comparative Performance Analysis
The following analysis compares the Native Motif against two stabilized alternatives: the
Representative Metabolic Stability Data (Human Liver Microsomes)
Data synthesized from structure-activity relationships of benzylic amine probes (e.g., RTI-13951 analogs [1]).[2]
| Parameter | Native Motif (Unmodified) | Alternative A: | Alternative B: Deuterated ( |
| Structure | Primary Benzylic Amine | Bis-Deuterated Benzylic Amine | |
| < 15 min (Rapid) | > 120 min (Stable) | ~ 25-40 min (Moderate) | |
| > 50 (High Clearance) | < 10 (Low Clearance) | 20-30 (Medium Clearance) | |
| Primary Liability | MAO-B Deamination | CYP Hydroxylation (Minor) | MAO-B (Slowed by KIE) |
| Click Efficiency | High | High | High |
| Binding Impact | N/A (Native binder) | High Risk (Steric clash possible) | Zero Risk (Isosteric) |
Detailed Comparison
1. The Native Motif (Reference)
-
Mechanism of Failure: The primary amine is rapidly oxidized to an imine and subsequently hydrolyzed to the corresponding aldehyde (4-(but-3-yn-1-yloxy)benzaldehyde). This aldehyde is often reduced to an alcohol or oxidized to a carboxylic acid, neither of which retains the amine's binding affinity.
-
Use Case: Strictly limited to in vitro biochemical assays or acute cell-based assays (< 1 hour).
2. Alternative A: The
-Methyl Analog
-
Modification: Addition of a methyl group at the benzylic position (resembling amphetamine vs. phenethylamine).
-
Performance: Completely abolishes MAO-mediated deamination due to steric hindrance at the reaction center.
-
Trade-off: The added methyl group introduces chirality and significant steric bulk, which may destroy binding affinity if the amine sits in a tight pocket.
3. Alternative B: The Deuterated Analog (
-d2)
-
Modification: Replacement of benzylic hydrogens with deuterium.
-
Performance: Leverages the Primary Kinetic Isotope Effect (KIE). Since C-H bond cleavage is the rate-determining step in MAO oxidation, the stronger C-D bond slows metabolism by 2-3 fold without altering sterics.
-
Verdict: The "Goldilocks" solution for preserving binding affinity while extending half-life.
Metabolic Pathways & Mechanism
The diagram below illustrates the competing metabolic pathways. The MAO Pathway is the dominant route for the native motif, leading to rapid inactivation. The CYP Pathway (O-dealkylation) is secondary but releases the alkyne tail.
Caption: Figure 1. Divergent metabolic fates. The MAO pathway (top) rapidly destroys the amine pharmacophore. The CYP pathway (bottom) cleaves the click handle.
Experimental Protocols
To validate these profiles in your own lab, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Phase I)
Determines Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
-
Dosing: Spike Test Compound to final concentration of 1
M (0.1% DMSO final). -
Initiation: Add NADPH regenerating system to start reaction.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately dispense into 150
L Stop Solution (Ice-cold ACN). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
Protocol B: Recombinant MAO Selectivity Assay
Distinguishes between MAO-A and MAO-B contribution.
Workflow:
-
Use recombinant human MAO-A and MAO-B (expressed in baculovirus).
-
Incubate Test Compound (10
M) with enzyme (0.05 mg/mL) in K-Phosphate buffer (pH 7.4). -
Control: Run parallel incubations with specific inhibitors: Clorgyline (MAO-A) and Selegiline (MAO-B).
-
Measure substrate depletion via HPLC-UV or fluorescence (if using a fluorogenic probe like Kynuramine as a competitive tracer).
Strategic Recommendations
-
For In Vitro Screening: The Native Motif is acceptable. Ensure assay buffers do not contain serum amine oxidases (use heat-inactivated FBS if necessary).
-
For In Vivo Studies: Do not use the native motif.
-
First Choice: Synthesize the Deuterated Analog . It is the safest bet to improve PK without altering target binding [2].
-
Second Choice: If the binding pocket tolerates bulk, the
-Methyl Analog offers superior stability [1].
-
-
Handling the Alkyne: The terminal alkyne is generally stable in microsomes but can occasionally act as a mechanism-based inhibitor of CYP2E1. Monitor for time-dependent inhibition (TDI) if co-dosing with other drugs.
Decision Logic Diagram
Caption: Figure 2. Selection logic for optimizing probe stability based on application context.
References
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33.Journal of Medicinal Chemistry. (2020).
-methylation. -
The Deuterium Switch: A Powerful Tool for the Development of Safer and More Effective Drugs. Journal of Labelled Compounds and Radiopharmaceuticals. Discusses the kinetic isotope effect (KIE) in stabilizing amine metabolic soft spots.
-
Metabolism of Monoamine Oxidase Inhibitors. Drug Metabolism Reviews. Details the N-dealkylation and deamination pathways of propargyl and benzylamines.
-
High Throughput Microsomal Stability Assay for Insoluble Compounds. Drug Metabolism and Disposition. Standard protocol for assessing metabolic clearance in drug discovery.
Sources
Safety Operating Guide
(4-(But-3-yn-1-yloxy)phenyl)methanamine proper disposal procedures
Executive Operational Directive
IMMEDIATE ACTION REQUIRED: Treat (4-(But-3-yn-1-yloxy)phenyl)methanamine as a Corrosive and Reactive organic intermediate.[1]
-
Primary Hazard: Corrosive (Category 1B) due to the primary benzylamine moiety.
-
Critical Latent Hazard: Explosive Potential due to the terminal alkyne. Contact with copper, silver, mercury, or their salts can form shock-sensitive metal acetylides.
-
Strict Prohibition: NEVER use metal spatulas, metal funnels, or metal waste containers. Use Polypropylene (PP) or High-Density Polyethylene (HDPE) tools and containers only.[1]
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand the "Why" behind the protocol. The molecule contains two conflicting functional groups that dictate its waste stream compatibility.
| Functional Group | Structure Fragment | Hazard Classification | Disposal Implication |
| Primary Amine | -CH₂-NH₂ | Corrosive / Basic | Must be segregated from acids (exothermic reaction) and oxidizers.[1] |
| Terminal Alkyne | -C≡C-H | Reactive / Flammable | DO NOT MIX with heavy metal waste (Ag, Cu, Hg). Risk of acetylide formation. |
| Ether Linkage | -O- | Peroxide Former (Low) | Generally stable, but avoid long-term storage in clear glass under light.[1] |
Physicochemical Properties (Estimated):
-
State: Solid (low melting point) or viscous oil depending on purity.
-
Solubility: Soluble in organic solvents (DCM, MeOH, DMSO); moderately soluble in water (pH dependent).
-
Acidity: Basic (pKa of conjugate acid ~9.5).
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste facility, ensure it is stabilized.
A. Waste Stream Segregation (Critical)
You must classify this waste into the correct stream to prevent downstream accidents.
-
CORRECT Stream: Basic Organic Waste (Non-Halogenated preferred, unless mixed with DCM).
-
INCORRECT Stream: Acidic Waste (Explosion/Heat risk), Heavy Metal Waste (Explosion risk).
B. Container Selection
-
Approved: Amber Glass bottles with Teflon-lined caps; HDPE or PP carboys.[1]
-
Banned: Metal cans, steel drums, or containers with brass/copper fittings.
Step-by-Step Disposal Workflow
This protocol ensures a self-validating safety loop.[1]
Phase 1: Preparation
-
Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Work inside a fume hood.
-
Verify Absence of Metals: Check that the waste container has never held silver or copper solutions.
-
Tool Selection: Select a plastic disposable spatula or glass pipette.
Phase 2: Solubilization (For Solids)
If the material is solid, do not dispose of it as "dry solid waste" if it is reactive. Solubilize it to dilute the reactive density.
-
Dissolve the compound in a compatible solvent (Ethanol or Acetone are recommended).
-
Target Concentration: Keep below 10% w/v to minimize heat generation if accidental mixing occurs.
Phase 3: Transfer & Labeling
-
Transfer the solution into the Basic Organic Waste container.
-
Rinse: Rinse the original vial 3x with acetone; add rinsate to the waste container.
-
Labeling: Affix a hazardous waste label.
Visualized Logic Pathways
Figure 1: Disposal Decision Matrix
This logic flow determines the correct handling based on the physical state of your sample.
Caption: Decision matrix for segregating alkyne-amine waste to prevent incompatibility.
Figure 2: The Acetylide Risk Mechanism
Understanding the chemical causality reinforces the "No Metals" rule.
Caption: Mechanism of shock-sensitive acetylide formation upon contact with heavy metals.[1]
Emergency Contingencies
Spill Response (Small Scale < 100 mL)
-
Evacuate: Clear the immediate area.
-
Neutralize:
-
Collect: Use plastic scoops (polypropylene) to lift the absorbent. Do not use a metal dustpan.
-
Disposal: Place in a wide-mouth HDPE jar, label as "Hazardous Waste - Debris (Amine/Alkyne)", and arrange for pickup.
Exposure First Aid
-
Skin: Wash immediately with soap and water for 15 minutes.[7] The amine is corrosive; look for chemical burns.[2]
-
Eyes: Rinse for 15 minutes.[4][7][8] Seek medical attention immediately (alkaline burns can be deceptive).[7]
References & Regulatory Grounding
-
Sigma-Aldrich. Safety Data Sheet: Benzylamine. (Provides baseline toxicity and corrosive classification for the amine moiety). Link
-
Fisher Scientific. Safety Data Sheet: Phenylacetylene. (Provides baseline flammability and reactivity data for the terminal alkyne moiety). Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.G: Working with Explosive and Reactive Materials. Link
-
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. (Reference for Copper(I) catalyzed reactivity of alkynes, establishing the basis for avoiding copper in waste streams). Link
Sources
- 1. 4-Phenyl-1-butyne | C10H10 | CID 123360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. fishersci.com [fishersci.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (4-(But-3-yn-1-yloxy)phenyl)methanamine
Executive Summary & Chemical Context
(4-(But-3-yn-1-yloxy)phenyl)methanamine is a bifunctional building block frequently employed in "Click Chemistry" (CuAAC) and PROTAC linker synthesis. Its utility lies in its dual reactivity: the primary amine for amide coupling and the terminal alkyne for bio-orthogonal ligation.
However, this utility introduces a complex hazard profile.[1] As a specialized research chemical, specific toxicological data (LD50) is often absent from vendor catalogs. Therefore, we must apply the "Precautionary Principle," treating it based on the known hazards of its constituent pharmacophores: primary aromatic amines (PAAs) and terminal alkynes.
Critical Safety Axiom: Treat this compound as a potential sensitizer, corrosive, and transdermal toxin.
Functional Group Hazard Analysis (The "Why")
To build a self-validating safety system, we must understand why specific PPE is required.
| Functional Group | Associated Hazard | Mechanism of Action |
| Primary Amine ( | Corrosive / Irritant | Basic nitrogen attacks mucous membranes and skin proteins, causing chemical burns or dermatitis. |
| Phenyl Ring (Aromatic) | Systemic Toxicity | Lipophilic nature facilitates rapid transdermal absorption.[2] Many aniline derivatives are methemoglobinemia inducers. |
| Terminal Alkyne ( | Reactivity / Instability | Explosion Hazard: Reacts with heavy metals (Ag, Cu, Hg) to form shock-sensitive metal acetylides. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.
PPE Selection Table
| Protection Zone | Standard Operation (Weighing/Synthesis) | High-Risk Operation (Spill Cleanup/Scale-up) | Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) | Laminate / Multilayer: Silver Shield® or ChemTek™ | Aromatic amines can permeate thin nitrile in <15 mins. Laminates provide >4hr breakthrough time. |
| Eye/Face | Chemical Splash Goggles | Goggles + 8-inch Face Shield | Protects against splashes during pouring; prevents vapor absorption via tear ducts. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Full-face Respirator (ABEK1 Filter) | Required only if fume hood containment is breached or during large spills. |
| Body | Lab Coat (100% Cotton or Nomex) | Chemical-Resistant Apron (Tychem) | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. |
Visualizing the Safety Barrier Logic
The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.
Figure 1: Layered defense strategy. Note that PPE is the last line of defense, not the first.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation
-
Metal Sweep: Ensure no copper, silver, or brass tools (spatulas, needles) are used.
-
Reason: The terminal alkyne can form explosive acetylides on contact with these metals [1]. Use stainless steel or glass/plastic tools only.
-
-
Acidity Check: Have a saturated solution of Citric Acid or Sodium Bisulfate ready.
-
Reason: In case of a spill, weak acids neutralize the amine functionality immediately, reducing volatility and toxicity.
-
Phase B: Weighing & Solubilization
-
Don PPE: Put on inner nitrile gloves, lab coat, goggles, then outer nitrile gloves.
-
Static Control: Use an anti-static gun if weighing the solid powder.
-
Reason: Dry amine salts can be electrostatic; airborne dust is a severe inhalation hazard.
-
-
Transfer: Weigh inside the fume hood. If the balance is external, transfer the closed container to the hood before opening.
-
Solvent Addition: Dissolve immediately in the reaction solvent (e.g., DMSO, DCM).
-
Note: Solutions are generally safer than dusts, but permeation through gloves becomes faster. Change outer gloves immediately if splashed.[3]
-
Phase C: Reaction Monitoring
-
Venting: If running a reaction that generates heat, ensure the system is vented to a bubbler or scrubber.
-
Quenching: Upon completion, quench any unreacted amine with a mild acidic workup if compatible with the final product.
Emergency Response & Disposal
Spill Response Workflow
Scenario: 500mg of solid powder spilled on the benchtop.
Figure 2: Decision logic for spill remediation. Neutralization is key for amine safety.
Disposal Protocols
-
Waste Stream: Segregate as "Basic Organic Waste" .
-
Incompatibility: NEVER mix with:
-
Oxidizing Acids (Nitric, Perchloric) -> Fire/Explosion risk.
-
Heavy Metal Solutions (Silver Nitrate, Copper Sulfate) -> Acetylide explosion risk [2].
-
-
Labeling: Clearly tag waste containers with "Contains Terminal Alkyne - NO METALS."
References
- Bretherick's Handbook of Reactive Chemical Hazards. Acetylenic Compounds and Metal Acetylides. 7th Edition. Elsevier.
-
American Chemical Society (ACS) . Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. Washington, DC: American Chemical Society. Link
-
Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Amines. Link
-
PubChem . Compound Summary: Benzylamine (Analogous Hazard Data). National Library of Medicine. Link
-
Prudent Practices in the Laboratory . Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
